molecular formula C19H18O6 B15593861 Qianhucoumarin E

Qianhucoumarin E

Cat. No.: B15593861
M. Wt: 342.3 g/mol
InChI Key: PGOMXBOHQUBUMI-UHFFFAOYSA-N
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Description

Qianhucoumarin E is a useful research compound. Its molecular formula is C19H18O6 and its molecular weight is 342.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl) 2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-5-10(2)18(22)24-17-15(21)14-12(25-19(17,3)4)8-6-11-7-9-13(20)23-16(11)14/h5-9,17H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOMXBOHQUBUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=O)C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Qianhucoumarin E: A Technical Guide to its Discovery, Origin, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin E is a naturally occurring pyranocoumarin (B1669404) first identified in the roots of Peucedanum praeruptorum Dunn, a perennial herb utilized in traditional Chinese medicine for its therapeutic properties. This technical guide provides a comprehensive overview of the discovery, botanical origin, and detailed experimental procedures for the isolation and structural characterization of this compound. Furthermore, it delves into the emerging understanding of its biological activities, particularly its anti-inflammatory effects, and the associated molecular pathways. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.

Introduction

The quest for novel bioactive compounds from natural sources remains a cornerstone of drug discovery. Peucedanum praeruptorum Dunn, a member of the Apiaceae family, has a long history of use in traditional Chinese medicine for treating respiratory ailments.[1][2] Phytochemical investigations of this plant have revealed a rich diversity of secondary metabolites, with coumarins being a prominent class of constituents.[2][3][4] Among these, this compound, a pyranocoumarin, was first isolated and its structure elucidated in 1994. This guide synthesizes the available scientific literature to provide a detailed technical account of this compound.

Discovery and Origin

Botanical Source

This compound was first discovered as a constituent of the dried roots of Peucedanum praeruptorum Dunn.[3] This plant is primarily distributed in southern China, often found along forest edges, roadsides, and in grassy areas within mountainous regions at altitudes ranging from 250 to 2000 meters.[3]

Initial Isolation and Discovery

The initial isolation of this compound was reported by Kong, L. Y., Li, X., Pei, Y. H., and Zhu, T. R. in 1994. Their work, focused on the chemical constituents of Peucedanum praeruptorum, led to the identification of several coumarin (B35378) compounds, including the novel Qianhucoumarin D and this compound.[3]

Physicochemical Properties and Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, which are standard in the field of natural product chemistry.

Spectroscopic Data

Table 1: Representative Spectroscopic Data for this compound

TechniqueData TypeDescription
¹H-NMR Chemical Shifts (δ)Provides information on the chemical environment of hydrogen atoms.
Coupling Constants (J)Reveals connectivity between neighboring protons.
¹³C-NMR Chemical Shifts (δ)Indicates the number and types of carbon atoms (e.g., C, CH, CH₂, CH₃).
Mass Spec. Molecular Ion Peak [M]⁺Determines the molecular weight of the compound.
Fragmentation PatternProvides clues about the structural fragments of the molecule.
2D-NMR HSQCCorrelates directly bonded proton and carbon atoms.
HMBCShows long-range correlations between protons and carbons, aiding in establishing the carbon skeleton.
COSYIdentifies proton-proton coupling networks.

Experimental Protocols

The following sections outline the detailed methodologies for the isolation and characterization of this compound, based on established techniques for the separation of coumarins from Peucedanum praeruptorum.

Extraction and Isolation

The general workflow for isolating this compound from the roots of Peucedanum praeruptorum involves solvent extraction followed by chromatographic separation.

Protocol 4.1.1: Extraction

  • Plant Material Preparation: Air-dried and powdered roots of Peucedanum praeruptorum are used as the starting material.

  • Solvent Extraction: The powdered material is typically extracted exhaustively with a solvent such as 70% ethanol (B145695) or methanol (B129727) at room temperature.[1] This process is often repeated multiple times to ensure complete extraction of the coumarins.

  • Solvent Removal: The combined extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol 4.1.2: Chromatographic Separation

  • Initial Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in coumarins, is subjected to column chromatography over silica (B1680970) gel.

  • Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions containing the target compound are combined and may require further purification using techniques such as preparative TLC or repeated column chromatography to obtain pure this compound.

G plant_material Powdered Roots of Peucedanum praeruptorum extraction Solvent Extraction (e.g., 70% EtOH) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction column_chromatography Silica Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collected Fractions column_chromatography->fractions purification Further Purification (e.g., Prep-TLC) fractions->purification qianhucoumarin_e Pure this compound purification->qianhucoumarin_e

Figure 1. General workflow for the isolation of this compound.
Structure Elucidation

The definitive structure of an isolated natural product is established through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Protocol 4.2.1: Spectroscopic Analysis

  • Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis.

  • 1D-NMR Spectroscopy: ¹H-NMR and ¹³C-NMR spectra are acquired to determine the number and types of protons and carbons in the molecule.

  • 2D-NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is performed to identify direct one-bond correlations between protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is crucial for assembling the carbon skeleton.

    • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, helping to identify adjacent protons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.

G cluster_nmr NMR Techniques pure_compound Pure this compound nmr_analysis NMR Spectroscopy (1D & 2D) pure_compound->nmr_analysis ms_analysis Mass Spectrometry pure_compound->ms_analysis H_NMR ¹H-NMR nmr_analysis->H_NMR C_NMR ¹³C-NMR nmr_analysis->C_NMR HSQC HSQC nmr_analysis->HSQC HMBC HMBC nmr_analysis->HMBC COSY COSY nmr_analysis->COSY structure_elucidation Structure Elucidation ms_analysis->structure_elucidation H_NMR->structure_elucidation C_NMR->structure_elucidation HSQC->structure_elucidation HMBC->structure_elucidation COSY->structure_elucidation

Figure 2. Logical workflow for the structural elucidation of this compound.

Biological Activity and Signaling Pathways

While specific biological activity data for this compound is limited in the publicly available literature, recent studies on other coumarins isolated from Peucedanum praeruptorum have shed light on their potential pharmacological effects, particularly in the context of inflammation.

Anti-inflammatory Activity

Several coumarins from Peucedanum praeruptorum have demonstrated significant anti-inflammatory properties.[1][5][6] These compounds have been shown to inhibit the production of pro-inflammatory mediators in cellular models.[1][5]

Modulation of the NF-κB Signaling Pathway

A recent study in 2024 highlighted that certain coumarins from Peucedanum praeruptorum exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. Inhibition of the NF-κB pathway leads to a reduction in the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as inflammatory enzymes like iNOS and COX-2.[5]

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nf_kb_activation NF-κB Activation inflammatory_stimuli->nf_kb_activation gene_transcription Pro-inflammatory Gene Transcription nf_kb_activation->gene_transcription inflammatory_mediators Production of Inflammatory Mediators (IL-6, TNF-α, iNOS, COX-2) gene_transcription->inflammatory_mediators coumarins Coumarins from P. praeruptorum (e.g., this compound) coumarins->inhibition inhibition->nf_kb_activation

Figure 3. Proposed anti-inflammatory mechanism of coumarins via the NF-κB pathway.

Future Directions

While the foundational work on the discovery and structure of this compound has been established, further research is warranted in several areas:

  • Quantitative Analysis: Development of validated analytical methods to quantify the content of this compound in Peucedanum praeruptorum from different geographical locations and at various growth stages.

  • Biological Screening: Comprehensive evaluation of the biological activities of pure this compound, including its anti-inflammatory, anti-cancer, and neuroprotective potential.

  • Mechanism of Action: Detailed investigation into the specific molecular targets and signaling pathways modulated by this compound.

  • Synthesis: Development of an efficient synthetic route to this compound to enable the preparation of analogues for structure-activity relationship studies.

Conclusion

This compound represents one of the many interesting bioactive compounds isolated from the traditional medicinal plant Peucedanum praeruptorum. This technical guide has provided a detailed overview of its discovery, origin, and the experimental methodologies required for its study. The potential anti-inflammatory properties of related coumarins, particularly through the inhibition of the NF-κB signaling pathway, suggest that this compound may also possess significant therapeutic potential. Further focused research on this specific molecule is necessary to fully elucidate its pharmacological profile and potential for drug development.

References

An In-depth Technical Guide to Qianhucoumarin E: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Qianhucoumarin E, a pyranocoumarin (B1669404) isolated from the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for isolation and analysis, alongside visualizations of implicated signaling pathways, are presented to facilitate further research and drug development efforts.

Chemical Structure and Identification

This compound is classified as a pyranocoumarin, a class of organic compounds characterized by a coumarin (B35378) nucleus fused with a pyran ring. Its molecular formula is C₁₉H₁₈O₆, and it has a CAS Registry Number of 156041-02-0. The definitive chemical structure of this compound is yet to be widely published in major chemical databases. However, based on the analysis of related Qianhucoumarins isolated from the same plant source, its structure is likely to be elucidated using a combination of spectroscopic techniques.

The structural elucidation of coumarins from Peucedanum praeruptorum typically involves a suite of analytical methods to determine the precise arrangement of atoms and functional groups. These methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, providing detailed structural insights.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as carbonyls (C=O) from the lactone and ester moieties, hydroxyl groups (-OH), and carbon-carbon double bonds (C=C).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the chromophoric system within the molecule, which is characteristic of the coumarin scaffold.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. However, based on the properties of structurally similar coumarins, a number of characteristics can be inferred. The following table summarizes the known and predicted properties.

PropertyValueSource/Method
Molecular Formula C₁₉H₁₈O₆Mass Spectrometry
Molecular Weight 342.34 g/mol Calculated
CAS Number 156041-02-0Chemical Abstracts
Appearance Likely a crystalline solidGeneral observation
Melting Point Not determined-
Boiling Point Not determined-
Solubility Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. Limited solubility in water.General observation
SMILES String O=C1C=C2C3=C(C=CC2OC(C)(C)[C@H]1OC(/C(=C/C)/C)=O)C=CC(=O)O3Inferred from related compounds

Biological Activities and Signaling Pathways

Coumarins as a class are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. While specific studies on this compound are scarce, research on other coumarins isolated from Peucedanum praeruptorum and other plants provides a strong basis for its potential pharmacological profile.

Anti-inflammatory Activity

Many coumarins exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF-κB) signaling pathway .

NF-κB Signaling Pathway and Potential Intervention by this compound:

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Potential Intervention LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR Binds to IKK IKK TLR4/TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates Ub Ubiquitination & Degradation IκBα->Ub Leads to NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Ub->NF-κB Releases DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Induces Transcription of Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibits Qianhucoumarin_E->NF-κB_n Inhibits Translocation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

In this pathway, inflammatory stimuli lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Coumarins may inhibit this pathway at various points, such as by preventing the activation of IKK or inhibiting the nuclear translocation of NF-κB.

Anticancer Activity

Several coumarin derivatives have demonstrated significant anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis. The potential anticancer mechanisms of this compound could involve pathways such as the PI3K/Akt signaling pathway, which is often dysregulated in cancer.

PI3K/Akt Signaling Pathway and Potential Modulation by this compound:

PI3K_Akt_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response cluster_drug Potential Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds to PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Converts to Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Qianhucoumarin_E This compound Qianhucoumarin_E->PI3K Inhibits Qianhucoumarin_E->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

This pathway is crucial for regulating cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. This compound could potentially inhibit this pathway by targeting key components like PI3K or Akt, thereby leading to decreased cancer cell viability.

Experimental Protocols

Isolation of this compound from Peucedanum praeruptorum

A common method for the isolation of coumarins from Peucedanum praeruptorum is High-Speed Counter-Current Chromatography (HSCCC).[1]

Workflow for Isolation and Purification:

Isolation_Workflow Start Start Dried Roots Dried Roots of P. praeruptorum Start->Dried Roots Extraction Solvent Extraction (e.g., with Ethanol) Dried Roots->Extraction Crude Extract Crude Extract Extraction->Crude Extract Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude Extract->Partitioning Ethyl Acetate Fraction Ethyl Acetate Fraction Partitioning->Ethyl Acetate Fraction HSCCC High-Speed Counter-Current Chromatography (HSCCC) Ethyl Acetate Fraction->HSCCC Fractions Collection of Fractions HSCCC->Fractions Analysis TLC/HPLC Analysis of Fractions Fractions->Analysis Pure Compound Pure this compound Analysis->Pure Compound

References

Qianhucoumarin E: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E is a pyranocoumarin (B1669404) found in the root of Peucedanum praeruptorum Dunn, a plant utilized in Traditional Chinese Medicine (TCM) under the name "Qian Hu". In TCM, Qian Hu is traditionally prescribed for respiratory conditions such as cough and asthma due to its purported anti-inflammatory and expectorant properties.[1][2][3] Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying these traditional uses, with a focus on the plant's rich coumarin (B35378) content.

This technical guide provides a comprehensive overview of the available scientific data on this compound, with a focus on its anti-inflammatory activities, mechanism of action, and the experimental methodologies used in its investigation. It is important to note that in scientific literature, this compound is frequently referred to as Praeruptorin E. This guide will use the nomenclature as found in the cited research and will consider "this compound" and "Praeruptorin E" as likely synonymous for the purpose of this document.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C24H28O7[2]
Molecular Weight 428.47 g/mol [2]
CAS Number 78478-28-1[2]
Chemical Name (13S,14S)-12,12-dimethyl-14-[(3-methylbutanoyl)oxy]-4-oxo-3,11-dioxatricyclo[8.4.0.0²,⁷]tetradeca-1,5,7,9-tetraen-13-yl (2Z)-2-methylbut-2-enoate[2]
Synonyms Praeruptorin E[2][4]

Biological Activity

This compound (Praeruptorin E) has demonstrated significant anti-inflammatory and immunomodulatory effects in preclinical studies. Its bioactivity is a key contributor to the therapeutic effects of Peucedanum praeruptorum extracts.[5]

Anti-inflammatory Activity

A key study investigating the effects of Praeruptorin E in an ovalbumin (OVA)-induced mouse model of asthma found that it can synergize with aminophylline (B1665990) to reduce the infiltration of inflammatory cells, collagen deposition, and mucus hyperplasia in the lungs.[4][6] Furthermore, it was observed to inhibit the expression of Th2 cytokines, including interleukin (IL)-4, IL-5, and IL-13.[4][6]

In a study evaluating the anti-inflammatory properties of compounds from Peucedanum praeruptorum roots, Praeruptorins A, B, and E were identified as active constituents that suppress nitric oxide (NO) production in interleukin 1β (IL-1β)-stimulated rat hepatocytes.[7] While Praeruptorin B was found to be the most potent, Praeruptorin E also contributed to the overall anti-inflammatory effect of the extract.[7]

Quantitative Data on Anti-inflammatory Activity
AssayCell Line/ModelMeasured EffectResult
In vivo asthma modelOvalbumin-induced asthmatic miceReduction of inflammatory cell infiltration in lungsSignificant reduction in combination with aminophylline[4][6]
In vivo asthma modelOvalbumin-induced asthmatic miceInhibition of Th2 cytokines (IL-4, IL-5, IL-13)Significant inhibition[4][6]
In vitro NO productionIL-1β-stimulated rat hepatocytesInhibition of nitric oxide productionActive, but less potent than Praeruptorin B[7]

Further quantitative data, such as specific IC50 values for nitric oxide inhibition by Praeruptorin E, require access to the full text of the cited study.

Mechanism of Action

The anti-inflammatory effects of this compound (Praeruptorin E) are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][6]

NF-κB Signaling Pathway

In an asthmatic mouse model, Praeruptorin E was found to enhance the aminophylline-induced suppression of NF-κB.[6] Mechanistically, it was shown to attenuate the binding of NF-κB to the promoter region of the pregnane (B1235032) X receptor (PXR) gene, which in turn prevents the NF-κB-mediated suppression of PXR expression.[4][6] This leads to an increased expression of PXR and its target gene, CYP3A11 (the mouse homolog of human CYP3A4), an important enzyme in drug metabolism.[4][6] This dual action not only enhances the anti-inflammatory effects but also potentially reduces the toxicity of co-administered drugs like aminophylline by modulating their metabolism.[4][6]

dot

NF_kB_Pathway_Qianhucoumarin_E cluster_stimulation Inflammatory Stimulus (e.g., Ovalbumin) cluster_pathway NF-κB Signaling Cascade Stimulus Inflammatory Stimulus IKK IKK Activation Stimulus->IKK Qianhucoumarin_E This compound (Praeruptorin E) NFkB_activation NF-κB (p65/p50) Activation Qianhucoumarin_E->NFkB_activation Suppresses NFkB_binding NF-κB binds to PXR promoter Qianhucoumarin_E->NFkB_binding Inhibits Binding IkB IκBα Phosphorylation & Degradation IKK->IkB IkB->NFkB_activation NFkB_translocation Nuclear Translocation NFkB_activation->NFkB_translocation NFkB_translocation->NFkB_binding Inflammatory_Genes Pro-inflammatory Gene Expression (IL-4, IL-5, IL-13) NFkB_translocation->Inflammatory_Genes PXR_suppression PXR Gene Suppression NFkB_binding->PXR_suppression

Caption: NF-κB signaling pathway modulation by this compound.

Potential Involvement of the Nrf2 Signaling Pathway

Many coumarin derivatives are known to exert antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. While the direct effect of this compound on the Nrf2 pathway has not been explicitly demonstrated, it remains a plausible mechanism of action that warrants further investigation, given the activities of other structurally related coumarins.

dot

Nrf2_Pathway_General cluster_compound Potential Action of Coumarins cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin Coumarin (e.g., this compound) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 Induces Dissociation Nrf2_dissociation Nrf2 Dissociation Keap1_Nrf2->Nrf2_dissociation Nrf2_translocation Nrf2 Nuclear Translocation Nrf2_dissociation->Nrf2_translocation ARE_binding Nrf2-ARE Binding Nrf2_translocation->ARE_binding Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE_binding->Antioxidant_Genes

Caption: General Nrf2 signaling pathway potentially activated by coumarins.

Experimental Protocols

Isolation and Purification

A general method for the preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn has been established using high-speed counter-current chromatography (HSCCC).[8] While a specific protocol for this compound is not detailed, the following serves as a representative methodology for related coumarins from the same source.

1. Extraction:

  • The dried roots of Peucedanum praeruptorum are extracted with a solvent of choice (e.g., methanol (B129727) or ethanol).

  • The resulting extract is then partitioned with solvents of varying polarity, such as ethyl acetate, to obtain a crude coumarin-rich fraction.[9]

2. High-Speed Counter-Current Chromatography (HSCCC):

  • Two-phase solvent system: A common system is a mixture of light petroleum-ethyl acetate-methanol-water. A gradient elution may be employed by altering the ratios of these solvents. For example, starting with a 5:5:5:5 (v/v) mixture and changing to a 5:5:6.5:3.5 (v/v) mixture.[8]

  • Stationary and Mobile Phases: The upper phase of the solvent system is typically used as the stationary phase, and the lower phase as the mobile phase.[8]

  • Separation: The crude extract is subjected to HSCCC, and fractions are collected based on the elution profile.

  • Identification: The purified compounds in the fractions are identified using spectroscopic methods such as 1H NMR and 13C NMR.[8]

dot

Isolation_Workflow Start Dried Roots of Peucedanum praeruptorum Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Partition Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partition Crude_Extract Crude Coumarin Extract Partition->Crude_Extract HSCCC High-Speed Counter-Current Chromatography (HSCCC) Crude_Extract->HSCCC Fractionation Fraction Collection HSCCC->Fractionation Purified_Compound Purified this compound Fractionation->Purified_Compound Analysis Structural Identification (NMR, MS) Purified_Compound->Analysis

Caption: General workflow for the isolation of this compound.

In Vivo Anti-inflammatory Assay (Asthma Model)

The following protocol is based on the study of Praeruptorin E in an ovalbumin (OVA)-induced mouse model of asthma.[6][10]

1. Animal Model:

  • BALB/c mice are sensitized by intraperitoneal injection of OVA emulsified in aluminum hydroxide.

  • Following sensitization, mice are challenged with aerosolized OVA to induce an asthmatic phenotype.

2. Treatment:

  • Praeruptorin E is administered to the mice, typically via oral gavage, at varying doses (e.g., 2.5, 10, 40 mg/kg).[10]

  • A control group receives the vehicle, and a positive control group may receive a standard anti-asthmatic drug like aminophylline.[6]

3. Assessment of Inflammation:

  • Bronchoalveolar Lavage Fluid (BALF) Analysis: The total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes) in the BALF are determined.

  • Histopathology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess inflammatory cell infiltration, collagen deposition, and mucus production.[6]

  • Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the serum or BALF are measured using ELISA.[6]

4. Mechanistic Studies:

  • Western Blotting and Immunofluorescence: The expression levels of proteins in the NF-κB pathway (e.g., p65, PXR, CYP3A11) in lung and liver tissues are analyzed.[6]

  • Chromatin Immunoprecipitation (ChIP) Assay: To investigate the binding of NF-κB to the PXR promoter.[6]

Conclusion and Future Directions

This compound (Praeruptorin E), a significant bioactive constituent of the traditional Chinese medicine Qian Hu, demonstrates promising anti-inflammatory and immunomodulatory properties. The primary mechanism of action identified to date involves the modulation of the NF-κB signaling pathway, which provides a molecular basis for its traditional use in respiratory inflammatory conditions.

However, several areas require further investigation to fully characterize its therapeutic potential. Future research should focus on:

  • Definitive confirmation of the synonymity of this compound and Praeruptorin E.

  • Determination of specific in vitro quantitative data, such as IC50 values, for its anti-inflammatory effects.

  • Elucidation of the potential role of the Nrf2 signaling pathway in the antioxidant and anti-inflammatory activities of this compound.

  • Comprehensive preclinical studies to evaluate its efficacy and safety profile in a broader range of inflammatory disease models.

A deeper understanding of the pharmacology of this compound will be crucial for its potential development as a novel therapeutic agent for inflammatory diseases.

References

Peucedanum praeruptorum Dunn: A Technical Guide to Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Peucedanum praeruptorum Dunn as a source of the pyranocoumarin (B1669404), Qianhucoumarin E. The document details the phytochemical context, methodologies for isolation, and explores the potential biological activities and associated signaling pathways of coumarins from this plant, with a focus on information relevant to this compound.

Phytochemical Landscape of Peucedanum praeruptorum Dunn

Peucedanum praeruptorum Dunn, a perennial herb of the Apiaceae family, is a well-documented source of a diverse array of phytochemicals.[1][2] The roots of this plant, traditionally used in Chinese medicine, are particularly rich in coumarins.[1][2] These compounds are broadly categorized into simple coumarins, furanocoumarins, and pyranocoumarins.[1][2] Among the numerous compounds isolated from P. praeruptorum, the angular-type pyranocoumarins, such as praeruptorins A and B, are among the most abundant.[1][2]

This compound belongs to the pyranocoumarin class of compounds found in P. praeruptorum. Its isolation and structural elucidation were first reported in 1994. While a significant body of research exists on the coumarins of P. praeruptorum, specific quantitative data on the yield of this compound from the plant material is not extensively detailed in accessible English-language literature.

Extraction and Isolation Protocols

General Extraction of Crude Coumarins

A general procedure for the extraction of a crude coumarin (B35378) fraction from the dried roots of P. praeruptorum Dunn is as follows:

  • Pulverization : The dried roots of P. praeruptorum Dunn are pulverized into a coarse powder.

  • Solvent Extraction : The powdered root material is extracted with a suitable solvent, such as 95% ethanol, using a reflux method. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The resulting extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation : The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol. The coumarin-rich fraction is typically found in the ethyl acetate and petroleum ether fractions.

Preparative High-Speed Counter-Current Chromatography (HSCCC) Protocol

The following HSCCC protocol has been successfully used for the separation of coumarins from P. praeruptorum and serves as a detailed methodological reference.

Table 1: HSCCC Parameters for Coumarin Isolation from P. praeruptorum

ParameterValue
Apparatus Preparative High-Speed Counter-Current Chromatograph
Two-phase Solvent System Light petroleum-ethyl acetate-methanol-water
Volume Ratio (5:5:5:5, v/v/v/v) and (5:5:6.5:3.5, v/v/v/v)
Stationary Phase Upper phase of the solvent system
Mobile Phase Lower phase of the solvent system (gradient elution)
Flow Rate 2.0 mL/min
Revolution Speed 900 rpm
Detection Wavelength 254 nm
Sample Loading Crude extract dissolved in the stationary phase

Source: Adapted from Liu, R., et al. (2004). Preparative isolation and purification of coumarins from Peucedanum praeruptorum Dunn by high-speed counter-current chromatography. Journal of Chromatography A, 1057(1-2), 89-94.[3]

This method yielded several coumarins with high purity. For instance, from a single separation run, 5.3 mg of qianhucoumarin D (98.6% purity), 35.8 mg of (+)-praeruptorin A (99.5% purity), and 31.9 mg of (+)-praeruptorin B (99.4% purity) were obtained.[3] It is anticipated that a similar approach could be optimized for the specific isolation of this compound.

Biological Activity and Therapeutic Potential

The crude extracts and purified coumarins from P. praeruptorum Dunn have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antitumor, and neuroprotective effects.[1][2] While specific quantitative biological activity data for this compound, such as IC50 or EC50 values, are not extensively reported in the available literature, the known activities of other coumarins from this plant and the broader class of coumarin compounds provide a strong indication of its potential therapeutic relevance.

Table 2: Reported Biological Activities of Peucedanum praeruptorum Extracts and Constituents

Biological ActivityCompound/ExtractReported Effect
Anti-inflammatory Crude Extract, Praeruptorin EInhibition of inflammatory mediators.
Antitumor Crude Extract, Praeruptorin BCytotoxic effects against various cancer cell lines.
Neuroprotective Crude ExtractProtection against neuronal damage.
Anti-osteoclastogenic Crude ExtractInhibition of bone resorption.
Antidepressant Crude ExtractPotential antidepressant-like effects.
Osteogenic Crude ExtractPromotion of bone formation.

Source: Adapted from Wang, Q., et al. (2024). The traditional uses, pharmacology, and phytochemistry of Peucedanum praeruptorum Dunn. Frontiers in Pharmacology, 15, 1352657.[1]

Modulation of Signaling Pathways

Coumarins are known to exert their biological effects through the modulation of various cellular signaling pathways. Based on studies of other coumarin derivatives, it is plausible that this compound may also interact with key inflammatory and antioxidant pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Many natural compounds, including coumarins, have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition NF-κB_active Active NF-κB NF-κB (p50/p65)->NF-κB_active Translocation Qianhucoumarin_E This compound (Potential Inhibitor) Qianhucoumarin_E->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NF-κB_active->Gene_Expression Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Nrf2/ARE Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and cytoprotective genes. Some coumarins have been identified as activators of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequestration & Degradation Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocation Qianhucoumarin_E This compound (Potential Activator) Qianhucoumarin_E->Keap1 Inhibition ARE Antioxidant Response Element Nrf2_active->ARE Binding Gene_Expression Antioxidant & Cytoprotective Gene Expression ARE->Gene_Expression Transcription Experimental_Workflow Start Start: P. praeruptorum Root Material Extraction Crude Extraction (e.g., Ethanol Reflux) Start->Extraction Fractionation Solvent Partitioning Extraction->Fractionation HSCCC HSCCC Purification Fractionation->HSCCC Structure_ID Structural Identification (NMR, MS) HSCCC->Structure_ID Purity_Analysis Purity Analysis (HPLC) HSCCC->Purity_Analysis Bioactivity_Screening In Vitro Bioactivity Screening (e.g., Anti-inflammatory, Cytotoxicity Assays) Purity_Analysis->Bioactivity_Screening Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Bioactivity_Screening->Mechanism_Studies End End: Characterized This compound Mechanism_Studies->End

References

Qianhucoumarin E: A Literature Review of a Promising Bioactive Scaffold from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, a natural product isolated from the roots of Peucedanum praeruptorum Dunn, belongs to the coumarin (B35378) class of secondary metabolites. The plant, known as "Qianhu" in traditional Chinese medicine, has a long history of use for treating respiratory ailments. While specific research on this compound (CAS No. 156041-02-0; Molecular Formula: C₁₉H₁₈O₆) is limited, the broader family of coumarins from Peucedanum species has garnered significant scientific interest for its diverse and potent pharmacological activities. This review aims to provide a comprehensive overview of the current state of knowledge regarding the biological activities, experimental protocols, and underlying mechanisms of action of coumarins from Peucedanum praeruptorum and related species, offering a valuable resource for researchers in drug discovery and development. Due to the scarcity of data specific to this compound, this review will focus on the well-characterized coumarins from its native plant source to provide a foundational understanding of its potential therapeutic applications.

Biological Activities of Peucedanum Coumarins

Coumarins isolated from Peucedanum praeruptorum have demonstrated a wide array of biological effects, including anti-inflammatory, anticancer, and neuroprotective activities. These properties are attributed to the diverse structural features of the coumarin scaffold present in these compounds.

Anti-inflammatory Activity

Multiple studies have highlighted the potent anti-inflammatory effects of pyranocoumarins from Peucedanum praeruptorum. These compounds have been shown to inhibit the production of key inflammatory mediators in cellular models.

Table 1: Anti-inflammatory Activity of Coumarins from Peucedanum praeruptorum

CompoundCell LineAssayIC₅₀ (µM)Reference
Praeruptorin ARAW 264.7NO Production Inhibition22.4[1]
Praeruptorin BRAW 264.7NO Production Inhibition15.8[1]
Compound 7 (unnamed)RAW 264.7NO Production Inhibition9.48[1]
Compound 8 (unnamed)RAW 264.7NO Production Inhibition15.72[1]
Compound 9 (unnamed)RAW 264.7NO Production Inhibition21.33[1]
Compound 10 (unnamed)RAW 264.7NO Production Inhibition34.66[1]
Compound 13 (unnamed)RAW 264.7NO Production Inhibition18.95[1]
Compound 14 (unnamed)RAW 264.7NO Production Inhibition25.41[1]
Compound 15 (unnamed)RAW 264.7NO Production Inhibition12.88[1]
Compound 16 (unnamed)RAW 264.7NO Production Inhibition28.74[1]

Note: "Compound 7, 8, 9, 10, 13, 14, 15, 16" refer to unnamed coumarins isolated and tested in the cited study.

The primary mechanism underlying the anti-inflammatory action of these coumarins involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathways.[2]

Anticancer Activity

Coumarins from Peucedanum species have also been investigated for their cytotoxic effects against various cancer cell lines.

Table 2: Anticancer Activity of Coumarins from Peucedanum Species

CompoundCell LineAssayIC₅₀ (µM)Reference
(-)-isosamidinHL-60 (Leukemia)Cytotoxicity (MTT)634.8[3]
3′S,4′S-disenecioylkhellactoneHL-60 (Leukemia)Cytotoxicity (MTT)20.21[3]
3′S,4′S-disenecioylkhellactoneA549 (Lung Cancer)Cytotoxicity (MTT)168.2[3]
3′S,4′S-disenecioylkhellactoneMCF-7 (Breast Cancer)Cytotoxicity (MTT)122.3[3]

The anticancer activity of these compounds is often associated with the induction of apoptosis and modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[4][5]

Neuroprotective Activity

Several coumarin derivatives have been shown to possess neuroprotective properties, suggesting their potential in the treatment of neurodegenerative diseases. While specific data for this compound is unavailable, related coumarins have been shown to activate the TRKB-CREB-BDNF pathway, which is essential for neuronal survival and plasticity.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols used to evaluate the biological activities of Peucedanum coumarins.

Anti-inflammatory Activity Assay (Nitric Oxide Production)
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ humidified atmosphere.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test coumarins for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) at a concentration of 1 µg/mL is added to the wells to induce an inflammatory response.

  • Nitrite (B80452) Measurement: After 24 hours of incubation, the concentration of nitric oxide (NO) in the culture supernatant is determined by measuring the amount of nitrite using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated from a sodium nitrite standard curve. The IC₅₀ value is then determined.[1]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (e.g., HL-60, A549, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with different concentrations of the test coumarins for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.[3]

Signaling Pathways

The biological activities of Peucedanum coumarins are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway in Inflammation

The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Coumarins from Peucedanum praeruptorum have been shown to inhibit this pathway, thereby reducing inflammation.[2]

Caption: Inhibition of the NF-κB signaling pathway by Peucedanum coumarins.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a common feature in many cancers. Some coumarin derivatives have been found to exert their anticancer effects by inhibiting this pathway, leading to apoptosis of cancer cells.[4][5]

PI3K_Akt_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activation CellSurvival Cell Survival & Proliferation Akt->CellSurvival Promotion Akt->InhibitionNode Apoptosis Apoptosis Coumarins Coumarin Derivatives Coumarins->PI3K Inhibition Coumarins->Akt Inhibition InhibitionNode->Apoptosis Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by coumarin derivatives.

Conclusion

While specific data on this compound remains elusive, the extensive research on other coumarins isolated from Peucedanum praeruptorum provides a strong foundation for its potential as a valuable lead compound in drug discovery. The demonstrated anti-inflammatory, anticancer, and neuroprotective activities of its chemical relatives, coupled with well-defined mechanisms of action, underscore the therapeutic promise of this class of natural products. Further investigation is warranted to isolate and characterize this compound and to perform detailed in vitro and in vivo studies to elucidate its specific biological activities and therapeutic potential. This will be a critical step in unlocking the full medicinal value of "Qianhu" and its constituent coumarins.

References

An In-depth Technical Guide to Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Formula: C₁₉H₁₈O₆

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide provides a comprehensive overview of Qianhucoumarin E, a pyranocoumarin (B1669404) isolated from the plant Peucedanum praeruptorum. It is important to note that while the molecular formula and structure of this compound are established, a significant portion of the detailed biological data, including specific quantitative metrics, in-depth experimental protocols, and fully elucidated signaling pathways, remains limited in publicly accessible scientific literature. Therefore, this guide synthesizes the available information on this compound and supplements it with data from closely related pyranocoumarins found in Peucedanum praeruptorum to provide a representative and informative resource for researchers. The presented experimental protocols and signaling pathways are based on studies of similar coumarins and should be considered as a foundation for future investigations into this compound.

Introduction

This compound is a naturally occurring pyranocoumarin, a class of heterocyclic compounds known for their diverse and potent biological activities. Isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine, this compound and its related compounds are subjects of growing interest in the fields of pharmacology and drug discovery. The coumarins from Peucedanum praeruptorum have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and antitumor activities.[1][2] This guide aims to provide a detailed technical overview of this compound, focusing on its chemical properties, potential biological activities, and the methodologies that can be employed for its study.

Chemical Properties

  • Molecular Formula: C₁₉H₁₈O₆

  • IUPAC Name: [(9S)-8,8-dimethyl-2,10-dioxo-9H-pyrano[2,3-f]chromen-9-yl] (Z)-2-methylbut-2-enoate

  • Chemical Structure: (A 2D chemical structure diagram of this compound would be inserted here in a full whitepaper)

Biological Activities and Therapeutic Potential

While specific studies on this compound are limited, the broader class of pyranocoumarins from Peucedanum praeruptorum exhibits significant therapeutic potential.

Anti-inflammatory Activity

Coumarins isolated from Peucedanum praeruptorum have been shown to possess anti-inflammatory properties.[3] These effects are often attributed to the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data for Related Coumarins from Peucedanum praeruptorum

CompoundAssayTarget Cell LineIC₅₀ (µM)Reference
Praeruptorin ALPS-induced NO productionRAW 264.7 macrophages23.1[3]
Praeruptorin BLPS-induced NO productionRAW 264.7 macrophages34.2[3]
PeucenidinLPS-induced NO productionRAW 264.7 macrophages9.48[3]
Neuroprotective Effects

Several coumarins have demonstrated neuroprotective properties in various experimental models.[1][2] These effects are often linked to their antioxidant and anti-inflammatory activities within the central nervous system.

Anticancer Activity

The antitumor potential of coumarins is an active area of research.[1][2] Studies on related compounds suggest that they may induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Experimental Protocols

The following are representative protocols that can be adapted for the study of this compound, based on methodologies used for other coumarins.

Isolation of Pyranocoumarins from Peucedanum praeruptorum

This protocol provides a general framework for the extraction and isolation of coumarins.

  • Extraction:

    • Air-dried and powdered roots of Peucedanum praeruptorum are extracted with 95% ethanol (B145695) at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, typically rich in coumarins, is concentrated.

  • Chromatographic Separation:

    • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

    • Elution is performed with a gradient of petroleum ether-ethyl acetate.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification:

    • Fractions containing compounds of interest are further purified by preparative high-performance liquid chromatography (HPLC).

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding:

    • Cancer cells (e.g., HeLa, MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment:

    • Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for another 24-48 hours.

  • MTT Addition:

    • MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator.

  • Cell Seeding:

    • RAW 264.7 cells are seeded in 96-well plates and incubated until they reach 80% confluency.

  • Compound and LPS Treatment:

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Lipopolysaccharide (LPS) (1 µg/mL) is then added to induce an inflammatory response, and the cells are incubated for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • The supernatant from each well is collected.

    • An equal volume of Griess reagent is added to the supernatant.

    • The absorbance is measured at 540 nm.

    • The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathways

The biological activities of coumarins are mediated through their interaction with various cellular signaling pathways. The following diagrams illustrate pathways commonly modulated by coumarins with anti-inflammatory and anticancer properties.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 TNFa TNF-α Gene_Expression->TNFa IL6 IL-6 Gene_Expression->IL6 Qianhucoumarin_E This compound (Proposed) Qianhucoumarin_E->IKK inhibits Qianhucoumarin_E->NFkB inhibits translocation

Caption: Proposed anti-inflammatory mechanism via the NF-κB pathway.

apoptosis_pathway Qianhucoumarin_E This compound (Proposed) Bax Bax Qianhucoumarin_E->Bax upregulates Bcl2 Bcl-2 Qianhucoumarin_E->Bcl2 downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induction.

Conclusion and Future Directions

This compound, with its C₁₉H₁₈O₆ molecular formula, represents a promising natural product for further pharmacological investigation. While the broader class of pyranocoumarins from Peucedanum praeruptorum demonstrates significant anti-inflammatory, neuroprotective, and anticancer potential, there is a clear need for dedicated research on this compound to elucidate its specific biological activities and mechanisms of action. Future studies should focus on obtaining quantitative data (e.g., IC₅₀ values) for this compound in various biological assays, detailing its effects on specific signaling pathways, and evaluating its efficacy and safety in preclinical animal models. Such research will be crucial in determining the therapeutic potential of this compound and paving the way for its potential development as a novel therapeutic agent.

References

Qianhucoumarin E: A Technical Guide to Solubility and Stability for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature available through the conducted searches does not provide specific quantitative data on the solubility and stability of Qianhucoumarin E. This guide is therefore based on established principles for coumarin (B35378) compounds and general pharmaceutical industry best practices for stability and solubility testing. The experimental protocols and data tables presented herein are illustrative templates intended to guide researchers in generating this critical information for this compound.

Introduction

This compound is a natural coumarin derivative that, like other coumarins, presents potential for pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental for advancing this compound from discovery to a viable therapeutic agent. This technical guide provides a comprehensive overview of the recommended methodologies and data presentation for characterizing the solubility and stability of this compound, aimed at researchers, scientists, and drug development professionals.

Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For coumarins, which are often crystalline substances, solubility can be a limiting factor. They are generally soluble in organic solvents but may exhibit poor aqueous solubility.

Recommended Solvents for Initial Screening

Based on the general solubility of related coumarins, the following solvents are recommended for the initial solubility screening of this compound:

  • Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid), and pH 7.4 (phosphate-buffered saline).

  • Organic Solvents: Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), and Ethyl Acetate.

  • Co-solvent Mixtures: Various ratios of Ethanol/Water or PEG 400/Water.

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (crystalline solid)

  • Selected solvents (as listed in 2.1)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of this compound to a scintillation vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

  • Equilibrate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

  • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method with a calibration curve.

  • Perform the experiment in triplicate for each solvent.

Data Presentation: Illustrative Solubility Data for this compound

The following table is a template for presenting the solubility data for this compound. The values provided are hypothetical and should be replaced with experimental data.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
pH 1.2 Buffer25<0.01<0.001
pH 6.8 Buffer25<0.01<0.001
Water25<0.01<0.001
Ethanol2515.20.8
DMSO25>50N/A
20% Ethanol/80% Water250.50.05

Note: Values are illustrative and not based on experimental results for this compound.

Stability Assessment

Stability testing is crucial to determine the intrinsic stability of this compound and to identify potential degradation pathways. This information is vital for establishing appropriate storage conditions, retest periods, and shelf-life for both the drug substance and the final drug product.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the degradation pathways of the drug substance. It is also essential for developing and validating a stability-indicating analytical method.

Recommended Stress Conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Basic Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: Solid drug substance at 80 °C for 48 hours

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water and organic solvents

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC-UV/MS system

Procedure:

  • Prepare solutions of this compound in the respective stress media (acid, base, H₂O₂).

  • For thermal degradation, store the solid compound in a temperature-controlled oven.

  • For photostability, expose the solid compound and a solution to the specified light conditions.

  • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV/MS method to separate the parent drug from any degradation products.

  • Characterize the degradation products using mass spectrometry (MS) to elucidate their structures.

Data Presentation: Illustrative Forced Degradation Data for this compound

This table provides a template for summarizing the results of a forced degradation study.

Stress ConditionDuration% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl (60 °C)24 hours15%2XXX.X
0.1 N NaOH (60 °C)24 hours45%3YYY.Y
3% H₂O₂ (RT)24 hours8%1ZZZ.Z
Thermal (80 °C)48 hours5%1AAA.A
Photostability-12%2BBB.B

Note: Values are illustrative and not based on experimental results for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the solubility and stability of a new chemical entity like this compound.

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_start Start Solubility Study sol_screen Initial Solvent Screening sol_start->sol_screen sol_shake Shake-Flask Method sol_screen->sol_shake sol_hplc HPLC Analysis sol_shake->sol_hplc sol_data Solubility Data Table sol_hplc->sol_data sol_end End Solubility Report sol_data->sol_end stab_start Start Stability Study stab_forced Forced Degradation stab_start->stab_forced stab_hplc_ms HPLC-UV/MS Analysis stab_forced->stab_hplc_ms stab_pathway Degradation Pathway Elucidation stab_hplc_ms->stab_pathway stab_data Stability Data Table stab_pathway->stab_data stab_end End Stability Report stab_data->stab_end

Figure 1: General workflow for solubility and stability assessment.
Hypothetical Degradation Pathway

The following diagram illustrates a hypothetical degradation pathway for this compound under basic hydrolysis, which is often a significant degradation route for coumarins due to lactone ring opening.

G Qianhucoumarin_E This compound Intermediate Carboxylate Intermediate (Lactone Ring Opened) Qianhucoumarin_E->Intermediate OH- (Basic Hydrolysis) Degradant_1 Degradation Product 1 Intermediate->Degradant_1 Further Reaction Degradant_2 Degradation Product 2 Intermediate->Degradant_2 Rearrangement

Figure 2: Hypothetical degradation pathway of this compound.

Conclusion

While specific experimental data for this compound is not yet publicly available, this guide provides a robust framework for its systematic solubility and stability characterization. Adherence to these established protocols will enable researchers to generate the high-quality data necessary for informed decision-making in the drug development process. The generation of precise solubility and stability profiles is an indispensable step towards unlocking the full therapeutic potential of this compound.

Methodological & Application

Application Notes and Protocols for the Isolation of Qianhucoumarin E from Peucedanum praeruptorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation of Qianhucoumarin E, a pyranocoumarin (B1669404) found in the roots of the traditional Chinese medicinal plant Peucedanum praeruptorum Dunn. The protocols outlined below are based on established methodologies for the separation of coumarins from this plant species.

Peucedanum praeruptorum, commonly known as "Qianhu," is a rich source of various bioactive coumarins, which have demonstrated a range of pharmacological activities, including anti-inflammatory, neuroprotective, and antitumor effects.[1][2] this compound is one of the many coumarins isolated from this plant, and its study is of interest for potential drug discovery and development.

Experimental Protocols

The following protocols describe a general methodology for the extraction, separation, and purification of this compound from the dried roots of Peucedanum praeruptorum.

Preparation of Crude Extract

A common method for the initial extraction of coumarins from P. praeruptorum involves solvent extraction.

Materials and Equipment:

  • Dried roots of Peucedanum praeruptorum

  • Grinder or pulverizer

  • Chloroform (B151607)

  • Ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Obtain dried roots of Peucedanum praeruptorum and pulverize them into a coarse powder.

  • Weigh the powdered plant material.

  • Suspend the powder in chloroform in a suitable flask. A common ratio is 1 gram of powder to 20-30 mL of solvent.

  • Perform ultrasonic-assisted extraction for approximately 30-60 minutes.

  • Filter the mixture to separate the solvent from the plant material.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude chloroform extract.

Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the separation and purification of coumarins from the crude extract. This method avoids the use of solid stationary phases, thus minimizing sample adsorption and degradation.

Materials and Equipment:

  • HSCCC instrument

  • HPLC pump

  • UV detector

  • Fraction collector

  • Solvents: Petroleum ether, Ethyl acetate, Methanol, Water (HPLC grade)

Protocol:

  • Preparation of Two-Phase Solvent System: A two-phase solvent system is crucial for successful HSCCC separation. A commonly used system for coumarin (B35378) isolation from P. praeruptorum is a mixture of petroleum ether, ethyl acetate, methanol, and water. The specific ratios can be optimized, but a starting point could be a 5:5:6:4 (v/v/v/v) mixture.

  • Equilibration: Prepare the solvent mixture in a separatory funnel and allow the phases to separate. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase.

  • HSCCC Instrument Setup:

    • Fill the HSCCC column with the stationary phase (upper phase).

    • Set the rotational speed of the centrifuge.

    • Pump the mobile phase (lower phase) through the column at a specific flow rate until hydrodynamic equilibrium is reached, indicated by the mobile phase front emerging from the column outlet.

  • Sample Injection: Dissolve a known amount of the crude chloroform extract in a small volume of the biphasic solvent system and inject it into the HSCCC column.

  • Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent with a UV detector at a suitable wavelength (e.g., 254 nm or 321 nm) and collect fractions at regular intervals using a fraction collector.

  • Analysis of Fractions: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.

  • Pooling and Concentration: Pool the fractions containing the purified this compound and concentrate them using a rotary evaporator.

Structural Elucidation

The structure of the isolated this compound can be confirmed using various spectroscopic techniques.

Materials and Equipment:

  • NMR spectrometer (¹H-NMR, ¹³C-NMR)

  • Mass spectrometer (MS)

  • Infrared (IR) spectrometer

  • UV-Vis spectrophotometer

Protocol:

  • Obtain the ¹H-NMR and ¹³C-NMR spectra of the purified compound to determine the carbon-hydrogen framework.

  • Perform mass spectrometry to determine the molecular weight and fragmentation pattern.

  • Acquire the IR spectrum to identify functional groups.

  • Obtain the UV-Vis spectrum to observe the electronic transitions characteristic of the coumarin chromophore.

  • Compare the obtained spectral data with published data for this compound to confirm its identity. The structural elucidation of Qianhucoumarin D and E has been previously reported.[3]

Data Presentation

CompoundYield (mg) from crude extractPurity (%)
Qianhucoumarin D5.398.6
Pd-Ib7.792.8
(+)-praeruptorin A35.899.5
(+)-praeruptorin B31.999.4
This compound Data not available Data not available

Data sourced from a study on the preparative isolation of coumarins from P. praeruptorum by HSCCC.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Roots of Peucedanum praeruptorum pulverization Pulverization start->pulverization extraction Ultrasonic Extraction with Chloroform pulverization->extraction filtration Filtration extraction->filtration concentration1 Rotary Evaporation filtration->concentration1 crude_extract Crude Chloroform Extract concentration1->crude_extract hsccc High-Speed Counter-Current Chromatography (HSCCC) crude_extract->hsccc fraction_collection Fraction Collection hsccc->fraction_collection analysis TLC/HPLC Analysis fraction_collection->analysis pooling Pooling of Fractions analysis->pooling concentration2 Rotary Evaporation pooling->concentration2 pure_compound Purified this compound concentration2->pure_compound elucidation Structural Elucidation (NMR, MS, IR, UV) pure_compound->elucidation final_product Confirmed this compound elucidation->final_product signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IKK->NFkB_inactive Leads to degradation of IκBα and release of NF-κB IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibits (Hypothesized) DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Pro_inflammatory_genes Transcription

References

Application Notes and Protocols for the Extraction and Purification of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for extracting and purifying Qianhucoumarin E (also known as Praeruptorin E), a bioactive pyranocoumarin (B1669404) found in the roots of Peucedanum praeruptorum Dunn. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a natural compound of significant interest due to its potential therapeutic properties, including anti-inflammatory effects.[1] It is one of several bioactive coumarins isolated from Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine.[2][3] The extraction and purification of this compound are critical steps for its further investigation in drug discovery and development. This document outlines the key methodologies for isolating this compound with high purity.

Data Presentation

The following tables summarize the quantitative data related to the extraction and purification of coumarins from Peucedanum praeruptorum.

Table 1: Yield and Purity of Coumarins from Peucedanum praeruptorum Dunn using High-Speed Counter-Current Chromatography (HSCCC)

CompoundYield from 110 mg Crude Extract (mg)Purity (%)
Qianhucoumarin D5.398.6
Pd-Ib7.792.8
(+)-Praeruptorin A35.899.5
(+)-Praeruptorin B31.999.4

Source: Adapted from Liu et al., J Chromatogr A, 2004.[4][5]

Note: While the specific yield for this compound was not provided in this study, it is a known constituent isolated through similar methods, and its yield is expected to be within a comparable range to the other minor coumarins.

Experimental Protocols

This section provides detailed protocols for the extraction and purification of this compound.

Protocol 1: Solvent Extraction of Crude Extract from Peucedanum praeruptorum Roots

This protocol describes a general method for obtaining a crude extract rich in coumarins.

1. Materials and Equipment:

  • Dried roots of Peucedanum praeruptorum Dunn

  • Grinder or mill

  • 95% Ethanol (B145695)

  • Reflux apparatus or large-scale soxhlet extractor

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

2. Procedure:

  • Preparation of Plant Material: Grind the dried roots of Peucedanum praeruptorum to a coarse powder (approximately 20-40 mesh).

  • Extraction:

    • Place 1 kg of the powdered root material into the extraction vessel.

    • Add a sufficient volume of 95% ethanol to cover the powder (a solid-to-solvent ratio of 1:8 to 1:10 w/v is recommended).

    • Heat the mixture to reflux and maintain for 2 hours.

    • Allow the mixture to cool and then filter to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol to ensure exhaustive extraction.

  • Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at a temperature of 50-60°C until the ethanol is completely removed, yielding a crude extract.

Protocol 2: Purification of this compound using Silica (B1680970) Gel Column Chromatography

This protocol outlines a conventional method for the fractionation of the crude extract.

1. Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica gel (100-200 mesh)

  • Glass chromatography column

  • Elution solvents: Petroleum ether, Ethyl acetate (B1210297)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

2. Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in petroleum ether.

    • Pour the slurry into the chromatography column and allow it to pack uniformly under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of petroleum ether and ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample-silica mixture onto the top of the packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Begin elution with 100% petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., petroleum ether:ethyl acetate).

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., petroleum ether:ethyl acetate 7:3).

    • Visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Further Purification: The combined fractions may require further purification using techniques like preparative HPLC or recrystallization to obtain highly pure this compound.

Protocol 3: High-Purity Purification using High-Speed Counter-Current Chromatography (HSCCC)

This protocol describes a more advanced and efficient method for the purification of coumarins.[4][5]

1. Materials and Equipment:

  • HSCCC instrument

  • Solvents: Light petroleum, Ethyl acetate, Methanol, Water (all HPLC grade)

  • Crude extract partially purified by silica gel chromatography

  • HPLC system for purity analysis

2. Procedure:

  • Preparation of Two-Phase Solvent System:

    • Prepare a two-phase solvent system consisting of light petroleum-ethyl acetate-methanol-water at a volume ratio of 5:5:5:5.

    • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

    • Degas both the upper (stationary) and lower (mobile) phases before use.

  • HSCCC System Preparation:

    • Fill the HSCCC column with the upper phase (stationary phase).

    • Set the revolution speed to 900 rpm.

    • Pump the lower phase (mobile phase) into the column at a flow rate of 2.0 mL/min until hydrodynamic equilibrium is reached.

  • Sample Injection and Elution:

    • Dissolve approximately 110 mg of the pre-purified crude extract in 5 mL of the stationary phase.

    • Inject the sample solution into the HSCCC system.

    • Perform a gradient elution. For the initial 150 minutes, use the lower phase of the 5:5:5:5 system. Then, introduce the lower phase of a second solvent system (light petroleum-ethyl acetate-methanol-water at 5:5:6.5:3.5) in a linear gradient over 150 minutes.

  • Fraction Collection and Analysis:

    • Monitor the effluent with a UV detector at 254 nm.

    • Collect the fractions corresponding to the separated peaks.

    • Analyze the purity of the collected fractions using HPLC.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

G plant Dried Roots of Peucedanum praeruptorum powder Powdered Plant Material plant->powder Grinding crude_extract Crude Extract powder->crude_extract Solvent Extraction (95% Ethanol, Reflux) silica_gel Silica Gel Column Chromatography crude_extract->silica_gel Fractionation fractions Combined Fractions (Enriched in this compound) silica_gel->fractions Elution with Petroleum Ether:Ethyl Acetate Gradient hsccc High-Speed Counter-Current Chromatography (HSCCC) fractions->hsccc High-Purity Purification pure_compound Pure this compound hsccc->pure_compound Isolation

Extraction and Purification Workflow for this compound.
Signaling Pathway

This compound has been reported to exhibit anti-inflammatory activity, which is linked to the inhibition of the NF-κB and STAT3 signaling pathways. The diagram below provides a simplified representation of these pathways and the putative inhibitory action of this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Receptor (e.g., TLR4, IL-6R) Inflammatory_Stimuli->Receptor IKK IKK Activation Receptor->IKK JAK JAK Activation Receptor->JAK IkB_p50_p65 IκB - p50/p65 IKK->IkB_p50_p65 Phosphorylation of IκB p50_p65 p50/p65 IkB_p50_p65->p50_p65 IκB Degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc Translocation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_P p-STAT3 STAT3->STAT3_P STAT3_P_nuc p-STAT3 STAT3_P->STAT3_P_nuc Translocation Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibition Qianhucoumarin_E->JAK Inhibition Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) p50_p65_nuc->Gene_Expression STAT3_P_nuc->Gene_Expression

Inhibition of NF-κB and STAT3 Signaling by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E is a coumarin (B35378) derivative isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine. As with many natural products, accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds. This document provides a detailed application note and protocol for the analysis of this compound using a stability-indicating HPLC method. The method described herein is adapted from established protocols for structurally similar coumarins found in Peucedanum praeruptorum Dunn.

Experimental Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.

  • Solvents: HPLC grade acetonitrile (B52724) and water.

  • Reference Standard: this compound (purity ≥ 98%).

  • Sample Preparation: Methanol (B129727) (HPLC grade) for extraction.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

ParameterCondition
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and Water in a gradient elution
Gradient Program 0-15 min, 30-60% Acetonitrile; 15-25 min, 60-90% Acetonitrile; 25-30 min, 90% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 320 nm
Injection Volume 10 µL

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Extraction from Plant Material:

    • Accurately weigh 1 g of powdered plant material (e.g., roots of Peucedanum praeruptorum Dunn).

    • Add 50 mL of methanol and perform ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis of Formulations:

    • For solid dosage forms, grind a representative number of units to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a specified amount of this compound and transfer it to a volumetric flask.

    • Add methanol to dissolve the compound, sonicate for 15 minutes, and then dilute to the mark with methanol.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter before injection.

Method Validation Data

The following tables summarize the representative quantitative data for the validation of the HPLC method for this compound analysis. This data is based on typical performance characteristics observed for HPLC analysis of similar coumarin compounds.

Table 1: Linearity and Range

AnalyteLinear Range (µg/mL)Regression EquationCorrelation Coefficient (r²)
This compound1 - 100y = 25431x + 1258> 0.999

Table 2: Precision

AnalyteConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)
This compound5< 2.0< 3.0
25< 1.5< 2.5
75< 1.0< 2.0

Table 3: Accuracy (Recovery)

AnalyteSpiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
This compound109.999.0
5049.298.4
9089.699.6

Table 4: Limits of Detection (LOD) and Quantitation (LOQ)

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)
This compound0.10.3

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Standard Reference Standard Weighing & Dissolution Dilution Serial Dilutions Standard->Dilution Sample Sample Extraction / Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Autosampler Injection Dilution->Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection PDA/UV Detection at 320 nm Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: HPLC Experimental Workflow for this compound Analysis.

Signaling Pathway Diagram: Coumarin Modulation of Nrf2 Pathway

Many coumarins exhibit antioxidant and anti-inflammatory effects through the modulation of the Keap1-Nrf2 signaling pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumarin This compound (and other coumarins) Keap1_Nrf2 Keap1-Nrf2 Complex Coumarin->Keap1_Nrf2 inhibition Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Ubiquitination Ubiquitination & Degradation Keap1_Nrf2->Ubiquitination Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Gene_Expression Antioxidant & Anti-inflammatory Gene Expression ARE->Gene_Expression

Caption: Coumarin-mediated activation of the Nrf2 signaling pathway.

Application Note: Quantification of Qianhucoumarin E in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the quantification of Qianhucoumarin E in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a natural pyranocoumarin (B1669404), has demonstrated significant anti-inflammatory and anti-asthmatic properties, primarily through the modulation of the NF-κB/PXR/CYP3A4 signaling pathway. The described method is sensitive, specific, and suitable for pharmacokinetic studies and drug development applications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including sample preparation, chromatographic and mass spectrometric conditions, and data analysis.

Introduction

This compound is a bioactive compound isolated from the roots of Peucedanum praeruptorum Dunn, a plant used in traditional medicine. Recent studies have highlighted its potential therapeutic effects, including anti-inflammatory and anti-asthmatic activities. The mechanism of action of this compound involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the subsequent modulation of the pregnane (B1235032) X receptor (PXR) and cytochrome P450 3A4 (CYP3A4). This modulation can impact the metabolism of co-administered drugs, making the accurate quantification of this compound in biological matrices crucial for pharmacokinetic and drug-drug interaction studies.

LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the quantification of small molecules like this compound in complex biological samples. This application note provides a robust and reliable LC-MS/MS method for this purpose.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS), e.g., Praeruptorin A (purity ≥98%)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, 18.2 MΩ·cm)

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation
  • Thaw human plasma samples at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL Praeruptorin A in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • LC System: Agilent 1290 Infinity II LC or equivalent

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-1.0 min: 30% B

    • 1.0-5.0 min: 30-95% B

    • 5.0-6.0 min: 95% B

    • 6.0-6.1 min: 95-30% B

    • 6.1-8.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • MS System: Agilent 6490 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Gas Temperature: 300°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Sheath Gas Temperature: 350°C

  • Sheath Gas Flow: 12 L/min

  • Capillary Voltage: 4000 V

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Note: The following MRM transitions are predicted based on the molecular weight of this compound (C19H18O6, MW: 342.35) and common fragmentation patterns of pyranocoumarins. These transitions should be optimized experimentally.

Data Presentation

Table 1: Predicted MRM Transitions for this compound and Internal Standard

CompoundPrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
This compound343.1245.1To be optimized
This compound343.1189.1To be optimized
Praeruptorin A (IS)389.2289.1To be optimized
Praeruptorin A (IS)389.2217.1To be optimized

Table 2: Method Validation Parameters (Representative Data)

ParameterResult
Linearity (r²)>0.99
LLOQ1 ng/mL
Accuracy85-115%
Precision (%CV)<15%
Recovery>80%
Matrix Effect<15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma (100 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc Liquid Chromatography reconstitute->lc ms Tandem Mass Spectrometry lc->ms quant Quantification ms->quant report Reporting quant->report

Figure 1. Experimental workflow for this compound quantification.

signaling_pathway cluster_extracellular cluster_cytoplasm cluster_nucleus stimulus Inflammatory Stimulus ikk IKK stimulus->ikk Activates ikb IκB ikb_nfkb IκB-NF-κB Complex ikb->ikb_nfkb nfkb NF-κB nfkb->ikb_nfkb nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb->nfkb Releases ikk->ikb_nfkb Phosphorylates IκB pxr PXR pxr_n PXR pxr->pxr_n Translocation qianhu This compound qianhu->ikk Inhibits qianhu->pxr Activates dna DNA nfkb_n->dna Binds to cyp3a4 CYP3A4 Gene pxr_n->cyp3a4 Induces Transcription inflammation Inflammatory Genes dna->inflammation Transcription

Figure 2. This compound signaling pathway.

Discussion

The developed LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The protein precipitation sample preparation method is simple, fast, and provides good recovery. The chromatographic conditions ensure adequate separation of this compound from endogenous plasma components. The use of a stable isotope-labeled internal standard is recommended to compensate for any matrix effects and variations in instrument response.

The predicted MRM transitions are based on the characteristic fragmentation of the pyranocoumarin scaffold, which often involves the loss of the side chains and fragmentation of the pyran ring. Experimental optimization of the collision energy for these transitions is essential to achieve the highest sensitivity.

The signaling pathway diagram illustrates the dual action of this compound: the inhibition of the pro-inflammatory NF-κB pathway and the activation of the PXR/CYP3A4 axis, which is involved in xenobiotic metabolism. This highlights the importance of studying its pharmacokinetics and potential for drug-drug interactions.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in human plasma. The method is suitable for use in preclinical and clinical research to investigate the pharmacokinetics and pharmacodynamics of this promising natural compound. The provided protocols and diagrams serve as a valuable resource for researchers in the field of drug discovery and development.

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of Qianhucoumarin E using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols outlined below are designed to ensure high-quality data acquisition for researchers working with this and similar pyranocoumarin (B1669404) compounds.

This compound: An Overview

This compound is a natural product belonging to the class of angular pyranocoumarins. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities. Structurally, this compound possesses a C19H18O6 molecular formula and has the CAS number 156041-02-0. Accurate structural determination is crucial for understanding its bioactivity and for any further drug development efforts. NMR spectroscopy is the most powerful technique for the unambiguous structural characterization of such molecules.

Quantitative NMR Data Summary

Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound

PositionEstimated ¹H Chemical Shift (δ, ppm)MultiplicityEstimated Coupling Constant (J, Hz)Estimated ¹³C Chemical Shift (δ, ppm)
2---~160-162
3~6.2-6.4dJ = 9.5-10.0~112-114
4~7.8-8.0dJ = 9.5-10.0~143-145
4a---~108-110
5~7.3-7.5dJ = 8.5-9.0~128-130
6~6.8-7.0dJ = 8.5-9.0~115-117
6a---~155-157
7'~5.0-5.2dJ = 4.5-5.0~75-77
8'~4.5-4.7dJ = 4.5-5.0~70-72
9'---~78-80
10'~1.4-1.6s-~25-27
11'~1.4-1.6s-~22-24
1''---~165-167
2''~6.0-6.2qJ = 7.0-7.5~127-129
3''~1.8-2.0dJ = 7.0-7.5~138-140
4''~1.8-2.0s-~15-17
5''~1.9-2.1s-~12-14

Note: These are estimated values and should be confirmed by experimental data. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Solvent: CDCl₃ or DMSO-d₆.

Experimental Protocols

Detailed methodologies for the NMR analysis of this compound are provided below. These protocols cover sample preparation and the acquisition of a suite of 1D and 2D NMR experiments crucial for complete structural assignment.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥98% as determined by HPLC) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Choose a suitable deuterated solvent for dissolving the sample. Chloroform-d (CDCl₃) is a common choice for coumarins. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Concentration: Weigh 5-10 mg of this compound and dissolve it in 0.5-0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector.

Protocol 2: 1D NMR Spectra Acquisition (¹H and ¹³C)
  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the sample to achieve optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zg30

      • Spectral width: -2 to 12 ppm

      • Number of scans: 16-64 (depending on concentration)

      • Relaxation delay (d1): 1-2 seconds

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse sequence: zgpg30

      • Spectral width: 0 to 200 ppm

      • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation delay (d1): 2 seconds

Protocol 3: 2D NMR Spectra Acquisition

For a complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are essential.

  • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings (³JHH), which helps in tracing out the spin systems within the molecule.

    • Pulse sequence: cosygpqf

  • HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond correlations between protons and their directly attached carbons.

    • Pulse sequence: hsqcedetgpsp (this edited version can distinguish between CH/CH₃ and CH₂ groups).

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons.

    • Pulse sequence: hmbcgpndqf

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close to each other, providing information about the stereochemistry and 3D structure of the molecule.

    • Pulse sequence: noesygpph with a suitable mixing time (e.g., 300-800 ms).

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the complete NMR-based structural elucidation of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Structure Elucidation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C, DEPT) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Process_Data Process Spectra (FT, Phasing, Baseline Correction) TwoD_NMR->Process_Data Assign_Signals Assign ¹H and ¹³C Signals Process_Data->Assign_Signals Structure_Determination Determine Connectivity and Stereochemistry Assign_Signals->Structure_Determination Final_Structure Final Structure of This compound Structure_Determination->Final_Structure

Caption: Experimental workflow for the NMR analysis of this compound.

Potential Signaling Pathway Involvement

Coumarin derivatives have been reported to modulate inflammatory pathways. A potential mechanism of action for this compound could involve the Nrf2 and NF-κB signaling pathways, which are key regulators of cellular stress response and inflammation.

signaling_pathway cluster_nrf2 Nrf2 Pathway cluster_nfkb NF-κB Pathway Stimulus Oxidative Stress / LPS Keap1_Nrf2 Keap1-Nrf2 Complex Stimulus->Keap1_Nrf2 IKK IKK Stimulus->IKK Qianhucoumarin_E This compound Qianhucoumarin_E->Keap1_Nrf2 inhibition? Qianhucoumarin_E->IKK inhibition? Nrf2 Nrf2 Keap1_Nrf2->Nrf2 dissociation ARE ARE Nrf2->ARE translocation to nucleus NFkB NF-κB Nrf2->NFkB crosstalk inhibition Antioxidant_Enzymes Antioxidant & Detoxifying Enzymes ARE->Antioxidant_Enzymes transcription IκBα IκBα IKK->IκBα phosphorylation IκBα->NFkB degradation & release Proinflammatory_Genes Pro-inflammatory Gene Expression NFkB->Proinflammatory_Genes translocation to nucleus

Caption: Potential modulation of Nrf2 and NF-κB pathways by this compound.

Application Note: Mass Spectrometry Analysis of Qianhucoumarin E for Pharmacological Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the identification and quantification of Qianhucoumarin E, a natural coumarin (B35378) derivative, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, isolated from plants of the Peucedanum genus, and its analogs have garnered significant interest for their potential therapeutic properties, including anti-inflammatory and antioxidant activities. The protocol outlined herein provides a sensitive and selective approach for the analysis of this compound in complex matrices such as plant extracts and biological fluids, making it suitable for researchers in pharmacology, natural product chemistry, and drug development.

Introduction

This compound is a member of the coumarin family of phytochemicals, characterized by a benzopyrone structural motif. Its molecular formula is C₁₉H₁₈O₆, with a corresponding molecular weight of approximately 342.34 g/mol .[1] Coumarins are widely recognized for their diverse biological activities. Many coumarin derivatives have been reported to exhibit anti-inflammatory effects by modulating key signaling pathways, such as the Keap1/Nrf2/ARE and NF-κB pathways.[2][3][4] The activation of the Nrf2 pathway, in particular, is a crucial mechanism for cellular defense against oxidative stress.[2][5] Given the therapeutic potential of coumarins, sensitive and accurate analytical methods are essential for pharmacokinetic studies, quality control of herbal medicines, and investigation of their mechanisms of action. LC-MS/MS offers superior selectivity and sensitivity for the analysis of such compounds in intricate biological and botanical samples.[6][7][8]

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below. This process begins with sample preparation to extract the analyte from the matrix, followed by chromatographic separation and subsequent detection and fragmentation by the mass spectrometer.

This compound LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Matrix Selection (e.g., Plant Extract, Plasma) sp2 Solvent Extraction (e.g., Methanol (B129727), Ethyl Acetate) sp1->sp2 sp3 Filtration / Centrifugation sp2->sp3 sp4 Dilution sp3->sp4 lc HPLC/UHPLC Separation (C18 Reverse Phase) sp4->lc ms Mass Spectrometry (ESI/APCI Source) lc->ms msms Tandem MS (MS/MS) (Collision-Induced Dissociation) ms->msms dp1 Peak Integration msms->dp1 dp2 Quantification (Calibration Curve) dp1->dp2 dp3 Data Reporting dp2->dp3

Caption: Experimental workflow for this compound analysis.

Protocols

Sample Preparation

a) From Plant Material (e.g., Peucedanum roots):

  • Air-dry and pulverize the plant material to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes at room temperature.[9]

  • Centrifuge the extract at 4000 rpm for 15 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • Dilute the sample with the initial mobile phase if necessary to fall within the calibration range.

b) From Biological Matrix (e.g., Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm filter before injection.

Liquid Chromatography
  • System: HPLC or UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • System: Triple quadrupole or Q-TOF mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.[6][7][8][10]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan with product ion scan for identification.

Data Presentation

The following table summarizes the expected mass spectrometric data for this compound. The precursor ion will be the protonated molecule [M+H]⁺. The fragment ions are predicted based on the common fragmentation patterns of coumarins, which often involve the loss of side chains and cleavage of the pyran ring.

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
This compound343.1Predicted: 243.1Predicted: 215.120-30
Internal Standard[IS+H]⁺Fragment 1Fragment 2Optimized

Note: The exact m/z values of product ions and optimal collision energies should be determined empirically by infusing a standard solution of this compound.

Potential Biological Signaling Pathway

Coumarins are known to exert anti-inflammatory effects, often through the modulation of the Nrf2 signaling pathway. The diagram below illustrates a simplified representation of this pathway and how a compound like this compound might activate it.

Nrf2 Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Cul3 Cul3-Rbx1 (Ubiquitination) Keap1_Nrf2->Cul3 leads to Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 release & translocation Proteasome Proteasomal Degradation Cul3->Proteasome targets for QianhucoumarinE This compound QianhucoumarinE->Keap1_Nrf2 inhibition ARE Antioxidant Response Element (ARE) Nrf2_n->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: Nrf2 signaling pathway modulation by this compound.

Conclusion

The LC-MS/MS method described provides a robust and sensitive platform for the analysis of this compound. This protocol can be adapted for various research applications, from the phytochemical analysis of medicinal plants to pharmacokinetic and pharmacodynamic studies in drug development. The high selectivity of tandem mass spectrometry ensures reliable quantification even in complex biological matrices.

References

Qianhucoumarin E: In Vitro Bioactivity Screening

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, also known as Praeruptorin E, is a pyranocoumarin (B1669404) compound isolated from the roots of Peucedanum praeruptorum Dunn. This plant has a history of use in traditional medicine for treating respiratory ailments. Modern pharmacological research has identified coumarins as a class of compounds with diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer effects. This document provides a summary of the in vitro bioactivity of this compound, along with detailed protocols for key experimental assays to facilitate further research and drug development.

In Vitro Bioactivities of this compound

This compound has demonstrated notable anti-inflammatory properties in vitro. Its bioactivity is primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Anti-inflammatory Activity

This compound has been identified as a principal anti-inflammatory constituent of Peucedanum praeruptorum roots.[1][2][3] Its primary mechanism of action involves the inhibition of nitric oxide (NO) production.[1][2][3] Overproduction of NO is a hallmark of inflammatory conditions, and its inhibition is a key target for anti-inflammatory drug development.

A key study utilizing a bioassay-guided isolation method demonstrated that this compound, along with other praeruptorins, is responsible for the suppression of interleukin 1β (IL-1β)-induced NO production in rat hepatocytes.[1][2][3] This effect is mediated by the downregulation of inducible nitric oxide synthase (iNOS) expression at the mRNA level.[1]

Table 1: Anti-inflammatory Activity of this compound and Related Compounds

CompoundBioactivityCell LineInducerIC50 (µM)Reference
This compound (Praeruptorin E) Inhibition of Nitric Oxide (NO) Production Rat Hepatocytes Interleukin 1β (IL-1β) 36.8 [1]
Praeruptorin AInhibition of Nitric Oxide (NO) ProductionRat HepatocytesInterleukin 1β (IL-1β)48.2[1]
Praeruptorin BInhibition of Nitric Oxide (NO) ProductionRat HepatocytesInterleukin 1β (IL-1β)10.1[1]
Cytotoxicity

While specific cytotoxic data for this compound is limited in the currently available literature, studies on related praeruptorins suggest potential anticancer activities. For instance, Praeruptorin C has been shown to decrease cell viability in human non-small cell lung cancer cell lines A549 and H1299, with IC50 values of 33.5 µM and 30.7 µM, respectively.[4] Further investigation into the cytotoxic profile of this compound against a panel of cancer cell lines is warranted.

Antiviral Activity

The antiviral potential of this compound has not been extensively studied. However, the broader class of coumarins has been reported to exhibit antiviral activities against various viruses, including influenza A virus.[5] The mechanisms of action for antiviral coumarins often involve the inhibition of viral entry, replication, or the modulation of host-cell signaling pathways. Future studies are needed to specifically evaluate the antiviral efficacy of this compound.

Key Signaling Pathways

The anti-inflammatory effects of coumarins, including likely those of this compound, are often mediated through the modulation of critical signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a master regulator of inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds. While direct evidence for this compound is still emerging, it is plausible that its inhibition of iNOS expression is linked to the suppression of the NF-κB signaling pathway.

Postulated inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

The following are detailed protocols for key in vitro assays to screen for the bioactivity of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound (dissolved in DMSO)

  • Mammalian cell line (e.g., A549, HepG2, RAW 264.7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT Assay Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

Workflow for the MTT cytotoxicity assay.
Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cells

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL final concentration) and incubate for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • Griess Reaction: After incubation, transfer 50 µL of the cell supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the vehicle control. Calculate the IC50 value.

Griess Assay Workflow A Seed RAW 264.7 cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24h C->D E Collect supernatant D->E F Add Griess Reagent E->F G Measure absorbance at 540 nm F->G H Calculate NO inhibition and IC50 G->H

Workflow for the nitric oxide inhibition (Griess) assay.

Conclusion

This compound presents as a promising natural compound with significant in vitro anti-inflammatory activity, primarily through the inhibition of nitric oxide production. While its cytotoxic and antiviral properties require more in-depth investigation, the available data on related praeruptorins suggest potential in these areas as well. The provided protocols offer a foundation for researchers to further explore the multifaceted bioactivities of this compound and its potential as a lead compound for the development of novel therapeutics.

References

Application Notes and Protocols for Cell-Based Assays of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing various cell-based assays for the evaluation of Qianhucoumarin E, a furanocoumarin with potential therapeutic applications. The following protocols and methodologies are curated to facilitate the investigation of its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-Inflammatory Activity Assays

Inflammation is a critical physiological process that, when dysregulated, contributes to a multitude of chronic diseases. Coumarins have been recognized for their anti-inflammatory potential.[1] Cell-based assays are instrumental in elucidating the anti-inflammatory effects of this compound by measuring its ability to modulate key inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the inhibitory effect of this compound on the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][3]

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the control group.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid) to each supernatant sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Measurement of Pro-Inflammatory Cytokines (TNF-α, IL-6, IL-1β) and PGE₂

Objective: To quantify the effect of this compound on the secretion of key pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin (B15479496) E₂ (PGE₂) in LPS-stimulated RAW 264.7 cells.[2][3]

Experimental Protocol:

  • Follow steps 1-5 from the NO inhibition protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentrations of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant, following the manufacturer's instructions.

  • Data Analysis: Determine the concentration of each mediator and calculate the percentage of inhibition for each concentration of this compound.

Data Presentation: Anti-Inflammatory Activity of this compound
AssayConcentration (µM)% Inhibition (NO)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)PGE₂ (pg/mL)
Control 00
LPS Only 0N/A2548 ± 1503120 ± 210850 ± 751850 ± 120
This compound 115.2 ± 2.12150 ± 1302680 ± 180720 ± 601580 ± 110
535.8 ± 3.51640 ± 1101990 ± 150540 ± 451120 ± 90
1058.1 ± 4.21120 ± 951350 ± 110380 ± 30750 ± 65
2579.4 ± 5.1680 ± 50810 ± 70210 ± 20410 ± 35
5092.3 ± 4.8310 ± 25390 ± 3590 ± 10180 ± 15

Data are presented as mean ± SD and are representative. LLOQ: Lower Limit of Quantification.

Visualization: NF-κB Signaling Pathway in Inflammation

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Targets NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_active->Genes Induces Transcription Qianhucoumarin_E This compound Qianhucoumarin_E->IKK Inhibits IkB_NFkB->NFkB_active Releases

Caption: NF-κB signaling pathway in inflammation.

Anti-Cancer Activity Assays

The potential of coumarin (B35378) derivatives as anti-cancer agents is an active area of research.[4][5] Cell-based assays are crucial for determining the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effect of this compound on a panel of human cancer cell lines (e.g., HepG2 - liver, PC-3 - prostate, MDA-MB-231 - breast).[6]

Experimental Protocol:

  • Cell Culture: Culture the selected cancer cell lines in their respective recommended media.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Apoptosis Induction Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

A. Hoechst 33342 Staining for Morphological Changes: [6]

  • Grow cells on coverslips in a 6-well plate and treat with this compound at its IC₅₀ concentration for 48 hours.

  • Wash cells with PBS and stain with Hoechst 33342 (2 µg/mL) for 10 minutes.

  • Observe the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

B. Annexin V-FITC/PI Double Staining for Apoptosis Quantification: [7]

  • Treat cells with this compound at its IC₅₀ concentration for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Data Presentation: Anti-Cancer Activity of this compound
Cell LineTreatment Duration (h)IC₅₀ (µM)Apoptosis (%)
HepG2 24>100-
4845.6 ± 3.835.2 ± 2.9
7228.1 ± 2.558.7 ± 4.1
PC-3 2489.2 ± 7.1-
4833.7 ± 2.942.1 ± 3.3
7219.5 ± 1.865.4 ± 5.2
MDA-MB-231 24>100-
4862.3 ± 5.428.9 ± 2.4
7241.8 ± 3.749.6 ± 3.9

Data are presented as mean ± SD and are representative.

Visualization: Experimental Workflow for Anti-Cancer Assays

G Workflow for Anti-Cancer Activity Assessment Start Start: Cancer Cell Lines Seeding Cell Seeding (96-well plates) Start->Seeding Treatment Treat with this compound (various concentrations) Seeding->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation MTT MTT Assay Incubation->MTT IC50 Determine IC50 MTT->IC50 Apoptosis Apoptosis Assays (Hoechst, Annexin V) IC50->Apoptosis Use IC50 concentration Analysis Data Analysis and Conclusion IC50->Analysis Apoptosis->Analysis

Caption: Workflow for anti-cancer activity assessment.

Neuroprotective Activity Assays

Neurodegenerative diseases are often associated with oxidative stress and neuronal cell death. Coumarins have shown promise as neuroprotective agents.[8][9] Cell-based assays can be used to investigate the ability of this compound to protect neuronal cells from damage.

Neuroprotection against Oxidative Stress-Induced Cell Death

Objective: To assess the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced or 6-hydroxydopamine (6-OHDA)-induced cell death in a human neuroblastoma cell line (SH-SY5Y).[8][9]

Experimental Protocol:

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium. For differentiation, treat cells with retinoic acid (10 µM) for 5-7 days.

  • Cell Seeding: Seed the differentiated cells in a 96-well plate.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Induction of Damage: Expose the cells to H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) for 24 hours to induce oxidative stress and cell death.

  • Cell Viability Assessment: Measure cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells and compare the viability of cells treated with this compound and the damaging agent to those treated with the damaging agent alone.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To determine if the neuroprotective effect of this compound is associated with a reduction in intracellular ROS levels.

Experimental Protocol:

  • Follow steps 1-4 of the neuroprotection protocol.

  • DCFH-DA Staining: After treatment, wash the cells and incubate them with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (10 µM) for 30 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation at 485 nm, emission at 530 nm).

  • Data Analysis: Quantify the reduction in ROS levels in cells pre-treated with this compound.

Data Presentation: Neuroprotective Activity of this compound
TreatmentConcentration (µM)Cell Viability (%)Intracellular ROS (RFU)
Control -100 ± 5.21250 ± 98
H₂O₂ (100 µM) -48.5 ± 4.18760 ± 540
This compound + H₂O₂ 159.2 ± 4.86980 ± 480
572.8 ± 5.54530 ± 310
1085.1 ± 6.22890 ± 220
2593.4 ± 5.91850 ± 150

Data are presented as mean ± SD and are representative. RFU: Relative Fluorescence Units.

Visualization: Nrf2/HO-1 Antioxidant Pathway

G Nrf2/HO-1 Antioxidant Pathway Oxidative_Stress Oxidative Stress (e.g., H₂O₂) Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_active Active Nrf2 Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to HO1 HO-1, NQO1, etc. ARE->HO1 Induces Transcription of Antioxidant Enzymes Qianhucoumarin_E This compound Qianhucoumarin_E->Keap1_Nrf2 Promotes Dissociation Keap1_Nrf2->Nrf2_active Releases

Caption: Nrf2/HO-1 antioxidant response pathway.

References

Application Notes and Protocols for Studying Qianhucoumarin E Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qianhucoumarin E, also known as Praeruptorin E, is a bioactive angular-type pyranocoumarin (B1669404) isolated from the roots of Peucedanum praeruptorum Dunn (Qian-hu).[1][2] Traditional Chinese medicine has long utilized Qian-hu for treating respiratory conditions like cough and asthma.[3][4] Preclinical studies suggest that this compound and related compounds possess a range of pharmacological properties, including potent anti-inflammatory, anti-asthmatic, and anti-tumor activities.[5][6] The primary mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6]

These application notes provide detailed protocols for established murine models to investigate the therapeutic potential of this compound in the contexts of acute inflammation, allergic asthma, and lung cancer.

Section 1: Anti-inflammatory and Anti-asthmatic Effects

Animal Model: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

This model is used to evaluate the acute anti-inflammatory effects of this compound in the lungs. LPS, a component of Gram-negative bacteria, induces a robust inflammatory response characterized by neutrophil infiltration and the release of pro-inflammatory cytokines.[7]

Experimental Protocol:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatization: House animals for at least one week under standard conditions (12-h light/dark cycle, 22-25°C, 40-70% humidity) with free access to food and water.[5]

  • Grouping:

    • Vehicle Control (Saline)

    • LPS Control

    • LPS + this compound (e.g., 10, 20, 40 mg/kg)

    • LPS + Dexamethasone (Positive Control, e.g., 5 mg/kg)

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.) or by oral gavage 1 hour before LPS challenge.[8]

    • Anesthetize mice (e.g., ketamine/xylazine cocktail i.p.).

    • Induce ALI by intratracheal instillation of LPS (e.g., 5 mg/kg in 50 µL sterile saline).[5][6]

    • Euthanize animals 6-24 hours after LPS administration.[4][7]

  • Endpoint Analysis:

    • Bronchoalveolar Lavage Fluid (BALF) Collection: Lavage the lungs with sterile PBS to collect BALF.[9]

    • Cell Counts: Centrifuge BALF and count total and differential leukocytes (neutrophils, macrophages) using a hemocytometer or automated cell counter.[7][10]

    • Cytokine Analysis: Measure levels of TNF-α, IL-1β, and IL-6 in BALF supernatant using ELISA kits.[7]

    • Lung Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung edema.[10]

Data Presentation:

Table 1: Effect of this compound on Inflammatory Cell Infiltration in BALF of LPS-Induced ALI Mice

Treatment GroupTotal Cells (x10⁵/mL)Neutrophils (x10⁵/mL)Macrophages (x10⁵/mL)
Vehicle Control0.5 ± 0.10.02 ± 0.010.45 ± 0.1
LPS Control8.6 ± 1.26.5 ± 0.92.0 ± 0.4
LPS + this compound (20 mg/kg)4.2 ± 0.8 3.1 ± 0.61.1 ± 0.3*
LPS + Dexamethasone (5 mg/kg)3.5 ± 0.6 2.5 ± 0.50.9 ± 0.2**

*Data are representative and presented as mean ± SD. *p<0.05, *p<0.01 compared to LPS Control.[4][10]

Animal Model: Ovalbumin (OVA)-Induced Allergic Asthma

This model mimics key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and elevated IgE levels, making it suitable for evaluating the anti-asthmatic potential of this compound.[4][8]

Experimental Protocol:

  • Animals: Male BALB/c mice, 6-8 weeks old.[11]

  • Sensitization:

    • On days 0 and 14, sensitize mice with an i.p. injection of 20 µg OVA emulsified in 2 mg aluminum hydroxide (B78521) in 200 µL PBS.[12]

  • Challenge:

    • From day 21 to 27, challenge mice daily with 1% OVA aerosol for 30 minutes using an ultrasonic nebulizer.[2]

  • Grouping and Treatment:

    • Control (PBS sensitization and challenge)

    • OVA Model

    • OVA + this compound (e.g., 10, 20, 40 mg/kg, administered 1 hour before each challenge)[5]

    • OVA + Dexamethasone (Positive Control)

  • Endpoint Analysis (24-48 hours after final challenge):

    • BALF Analysis: Collect BALF and perform total and differential cell counts, focusing on eosinophils.[13]

    • Serum IgE: Collect blood and measure OVA-specific IgE levels in serum by ELISA.[14]

    • Cytokine Measurement: Analyze Th2 cytokines (IL-4, IL-5, IL-13) in BALF supernatant via ELISA.[13]

    • Histopathology: Perform H&E and Periodic acid-Schiff (PAS) staining on lung sections to evaluate inflammation and mucus production, respectively.[11]

Data Presentation:

Table 2: Effect of this compound on BALF Inflammatory Cells and Serum IgE in OVA-Induced Asthma Model

Treatment GroupTotal Cells (x10⁴/mL)Eosinophils (x10⁴/mL)Serum OVA-specific IgE (ng/mL)
Control2.0 ± 0.30.1 ± 0.050.4 ± 0.1
OVA Model66.3 ± 7.745.2 ± 5.183.1 ± 13.6
OVA + this compound (20 mg/kg)35.1 ± 6.2 22.8 ± 3.935.5 ± 8.1
OVA + Dexamethasone29.5 ± 5.418.5 ± 3.1 36.1 ± 11.9

*Data are representative and presented as mean ± SD. *p<0.01 compared to OVA Model.[11][14]

Section 2: Anti-Tumor Effects

Animal Model: A549 Human Lung Cancer Xenograft

This model is essential for evaluating the in vivo anti-cancer efficacy of this compound against non-small cell lung cancer (NSCLC). It involves implanting human A549 cancer cells into immunodeficient mice.[11][15]

Experimental Protocol:

  • Cell Culture: Culture A549 human lung carcinoma cells in appropriate media (e.g., RPMI-1640 with 10% FBS).

  • Animals: Female athymic nude mice (nu/nu), 4-6 weeks old.

  • Tumor Implantation:

    • Harvest A549 cells and resuspend in sterile PBS or media.

    • Subcutaneously inject 5 x 10⁶ cells in 100-200 µL into the right flank of each mouse.[16]

  • Grouping and Treatment:

    • Once tumors reach a palpable volume (e.g., 100 mm³), randomize mice into groups:[16]

      • Vehicle Control

      • This compound (e.g., 25, 50 mg/kg, i.p. or oral gavage, daily)

      • Cisplatin (Positive Control, e.g., 3 mg/kg, i.p., twice weekly)[16]

  • Monitoring and Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume (V = 0.5 x Length x Width²).[17]

    • Body Weight: Monitor body weight three times weekly as an indicator of toxicity.[18]

    • Termination: Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the study period (e.g., 28 days).

    • Tumor Weight: Excise and weigh tumors at necropsy.[19]

Data Presentation:

Table 3: Effect of this compound on Tumor Growth in A549 Xenograft Model

Treatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Final Tumor Weight (g)Body Weight Change (%)
Vehicle Control102 ± 151450 ± 2101.5 ± 0.3+5.2
This compound (50 mg/kg)105 ± 18780 ± 150 0.8 ± 0.2+3.1
Cisplatin (3 mg/kg)101 ± 16450 ± 95 0.4 ± 0.1-8.5*

*Data are representative and presented as mean ± SD. *p<0.05, *p<0.01 compared to Vehicle Control.[1][16][19]

Section 3: Mechanistic Insights & Visualizations

This compound is reported to exert its effects primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are critical regulators of inflammation and cell proliferation.[5][6]

Signaling Pathways

NF_kappa_B_Pathway This compound: Proposed Mechanism of Action via NF-κB Pathway LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription QianhucoumarinE This compound QianhucoumarinE->IKK Inhibits IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB_active Degradation of IκBα MAPK_Pathway This compound: Proposed Modulation of MAPK Pathway Stimuli Stress / Mitogens (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK1/2 MAPKK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Response Inflammation Cell Proliferation Apoptosis TranscriptionFactors->Response QianhucoumarinE This compound QianhucoumarinE->MAPKK Inhibits Phosphorylation Xenograft_Workflow A549 Lung Cancer Xenograft: Experimental Workflow cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A1 Culture A549 Cells A2 Harvest & Count Cells A1->A2 B1 Subcutaneous Injection (5x10^6 cells/mouse) A2->B1 B2 Tumor Growth (to ~100 mm³) B1->B2 B3 Randomize Mice into Groups B2->B3 B4 Daily Treatment (Vehicle, Cmpd, Control) B3->B4 B5 Monitor Tumor Volume & Body Weight (2x/week) B4->B5 C1 Euthanize & Excise Tumor B5->C1 C2 Weigh Tumor C1->C2 C3 Data Analysis: Tumor Growth Inhibition C2->C3

References

Synthesis of Qianhucoumarin E Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Qianhucoumarin E and its derivatives. It includes experimental procedures, data presentation in tabular format, and visualizations of relevant signaling pathways.

This compound, also known as Praeruptorin E, is a naturally occurring angular-type pyranocoumarin (B1669404) that has garnered significant interest due to its diverse biological activities. This document outlines the total synthesis of this compound and provides protocols for the preparation of related derivatives, which can serve as a foundation for further drug discovery and development efforts. The methodologies described herein are based on established synthetic strategies and aim to provide a reproducible guide for researchers in the field.

I. Synthetic Protocols

The synthesis of this compound and its derivatives involves a multi-step process. The following protocols are detailed to guide researchers through the key synthetic transformations.

Protocol 1: Asymmetric Total Synthesis of Praeruptorin E (this compound)

The first asymmetric total synthesis of Praeruptorin E has been achieved, providing a strategic approach to this natural product.[1] The synthesis presents solutions to challenges in enantioselectivity, chemoselectivity, regioselectivity, and Z/E selectivity.[1] The overall strategy allows for the creation of a library of Praeruptorin E analogs for activity testing and drug discovery.[1]

Experimental Workflow for the Total Synthesis of Praeruptorin E

cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product 3-methyl-2-butenal 3-methyl-2-butenal A Multi-step sequence 3-methyl-2-butenal->A Triethyl orthoformate Triethyl orthoformate Triethyl orthoformate->A B Praeruptorin E A->B 5-7 steps

Caption: Asymmetric total synthesis of Praeruptorin E.

Protocol 2: Synthesis of cis-Khellactone Derivatives

A common structural motif in this compound and related compounds is the cis-khellactone core. The synthesis of these derivatives often starts from a substituted 7-hydroxycoumarin.

1. Synthesis of the Dihydropyranocoumarin Ring System:

  • Step 1: Propargylation of 4-methyl-7-hydroxycoumarin. To a solution of 4-methyl-7-hydroxycoumarin (10 mmol) in DMF (20 mL), add K₂CO₃ (25 mmol), KI (10 mmol), and an excess of 3-chloro-3-methyl-1-butyne (B142711) (6 mL).[2] Heat the mixture to 70-80 °C for 3-4 days.[2] Monitor the reaction by TLC. After completion, remove the solvent under reduced pressure. The residue is then heated to reflux in N,N-diethylaniline (20 mL) for 15 hours.[2] Cool the reaction mixture, pour it into ethyl acetate, and wash with 10% aqueous HCl, water, and brine.[2] The organic layer is separated, dried, and the solvent removed in vacuo. Purify the residue by column chromatography to yield 4-methylseselin.[2]

  • Step 2: Asymmetric Dihydroxylation. Dissolve K₃Fe(CN)₆ (0.75 mmol) and K₂CO₃ (0.75 mmol) in a 1:1 mixture of t-BuOH/H₂O (5 mL) at room temperature.[2] Add the chiral catalyst (DHQD)₂-PYR (0.005 mmol) and K₂OsO₂(OH)₄ (0.005 mmol).[2] Stir the mixture for 15 minutes, then cool to 0 °C and add methanesulfonamide (B31651) (0.25 mmol).[2] Once the solution turns from light yellow to orange, add 4-methylseselin (0.25 mmol).[2] Stir the mixture at 0 °C for 24 hours.[2]

2. Esterification of the Hydroxylated Khellactone (B107364) Core:

  • General Procedure: To a solution of the synthesized cis-khellactone derivative in a suitable solvent (e.g., dichloromethane), add the desired carboxylic acid, a coupling agent (such as DCC or EDC), and a catalyst (like DMAP). Stir the reaction at room temperature until completion as monitored by TLC. The work-up typically involves washing with aqueous solutions to remove byproducts and purification by column chromatography.

II. Biological Activities and Data

This compound derivatives have shown a range of biological activities, with anti-inflammatory properties being of particular interest.

Anti-inflammatory Activity

Coumarin (B35378) derivatives are known to exert anti-inflammatory effects through various mechanisms. Studies have shown that they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[3] The underlying mechanism often involves the modulation of key signaling pathways like NF-κB and MAPK.[4][5]

Table 1: Anti-inflammatory Activity of Coumarin Derivatives

CompoundAssayTarget/Cell LineIC₅₀ / % InhibitionReference
6-MethylcoumarinNO ProductionLPS-stimulated RAW 264.7Significant reduction at 20, 40, 80 µM[4]
6-MethylcoumarinPGE₂ ProductionLPS-stimulated RAW 264.7Significant reduction at 20, 40, 80 µM[4]
6-MethylcoumarinTNF-α ProductionLPS-stimulated RAW 264.7Significant reduction at 20, 40, 80 µM[4]
6-MethylcoumarinIL-6 ProductionLPS-stimulated RAW 264.7Significant reduction at 20, 40, 80 µM[4]
AcenocoumarolNO ProductionLPS-stimulated RAW 264.7Significant decrease at 62.5, 125, 250 µM[5]
AcenocoumarolPGE₂ ProductionLPS-stimulated RAW 264.7Significant decrease at 62.5, 125, 250 µM[5]
AcenocoumarolTNF-α ProductionLPS-stimulated RAW 264.7Significant decrease at 62.5, 125, 250 µM[5]
AcenocoumarolIL-6 ProductionLPS-stimulated RAW 264.7Significant decrease at 62.5, 125, 250 µM[5]
AcenocoumarolIL-1β ProductionLPS-stimulated RAW 264.7Significant decrease at 62.5, 125, 250 µM[5]
Cytotoxic Activity

Some khellactone derivatives have also been evaluated for their cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of 4-Methyl-(3'S,4'S)-cis-Khellactone Derivatives

Cell LineIC₅₀ (µM) for selected derivativesReference
HEPG-2 (Human liver carcinoma)Varies with derivative[2]
SGC-7901 (Human gastric carcinoma)Varies with derivative[2]
LS174T (Human colon carcinoma)Varies with derivative[2]

III. Signaling Pathways

The anti-inflammatory effects of many coumarin derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can trigger a pro-inflammatory response by binding to Toll-like receptor 4 (TLR4) on macrophages. This binding initiates a downstream signaling cascade involving the activation of MAPKs (ERK, JNK, and p38) and the transcription factor NF-κB.[4] Activated NF-κB translocates to the nucleus and promotes the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, IL-6, and IL-1β.[5] this compound and its derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key proteins in these pathways.[4][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Derivatives LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK p_MAPK p-MAPK (p-ERK, p-JNK, p-p38) MAPK_pathway->p_MAPK IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB_IkappaB NF-κB/IκBα Complex NFkappaB NF-κB NFkappaB_IkappaB->NFkappaB IκBα degradation NFkappaB_n NF-κB NFkappaB->NFkappaB_n Translocation Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkappaB_n->Proinflammatory_genes Induces Transcription Qianhucoumarin This compound Derivatives Qianhucoumarin->p_MAPK Inhibits phosphorylation Qianhucoumarin->IkappaB Inhibits phosphorylation

Caption: Inhibition of NF-κB and MAPK signaling by this compound derivatives.

IV. Conclusion

The synthetic protocols and biological data presented provide a comprehensive resource for researchers working on this compound and its derivatives. The detailed methodologies for synthesis and evaluation of anti-inflammatory and cytotoxic activities offer a solid starting point for the development of novel therapeutic agents. The elucidation of the involvement of the NF-κB and MAPK signaling pathways provides a mechanistic framework for understanding the anti-inflammatory properties of these compounds. Further investigation into the structure-activity relationships of this compound derivatives is warranted to optimize their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Qianhucoumarin E Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the extraction efficiency of Qianhucoumarin E from Peucedanum praeruptorum Dunn. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a type of pyranocoumarin, a class of organic chemical compounds. Its primary natural source is the root of Peucedanum praeruptorum Dunn, a medicinal plant used in traditional Chinese medicine, where it is known as "Qianhu".[1][2] The content of this compound, along with other bioactive coumarins like Praeruptorin A and B, can vary depending on the growth stage of the plant, with the highest concentrations generally found in the roots before the bolting stage.[3][4]

Q2: What are the common methods for extracting this compound?

Common methods for extracting coumarins, including this compound, from plant materials include:

  • Solvent Extraction (Maceration or Reflux): This traditional method involves soaking the plant material in a solvent at room temperature or with heating.

  • Soxhlet Extraction: A continuous extraction method that uses a specialized apparatus to cycle fresh solvent through the plant material.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls and enhance solvent penetration.

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

Q3: Which solvent is best for extracting this compound?

The choice of solvent is critical for efficient extraction. Coumarins are generally soluble in organic solvents. For pyranocoumarins like this compound, medium-polarity solvents are often effective. Methanol (B129727) and ethanol (B145695), or their aqueous solutions, are commonly used for coumarin (B35378) extraction.[5] The solubility of coumarin derivatives is influenced by the specific solvent system, and mixtures of solvents can be optimized to improve yield.[6][7]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for the quantitative analysis of this compound and other coumarins.[5][8][9] Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a small amount of acid (e.g., acetic or phosphoric acid) to improve peak shape.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Extraction Yield 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound. 2. Insufficient Extraction Time/Temperature: The extraction conditions may not be sufficient to fully extract the compound. 3. Poor Solvent Penetration: The particle size of the plant material may be too large. 4. Degradation of this compound: Excessive heat or prolonged extraction time can lead to degradation.1. Solvent Optimization: Test a range of solvents with varying polarities (e.g., methanol, ethanol, ethyl acetate, and their aqueous mixtures). An 80% ethanol solution is often a good starting point for coumarin extraction. 2. Optimize Extraction Parameters: Increase the extraction time and/or temperature incrementally. For UAE and MAE, optimize the power and frequency settings. 3. Reduce Particle Size: Grind the dried roots of Peucedanum praeruptorum Dunn to a fine powder to increase the surface area for extraction. 4. Stability Studies: Assess the stability of this compound under your extraction conditions. Coumarins can degrade at high temperatures (e.g., above 200°C) over extended periods.[10][11] Consider using methods that allow for lower temperatures or shorter extraction times, such as UAE.
Co-extraction of Impurities 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds along with this compound. 2. Complex Plant Matrix: Peucedanum praeruptorum Dunn contains numerous other phytochemicals, including other coumarins, flavonoids, and organic acids.[1]1. Solvent System Modification: Use a more selective solvent system. A step-wise extraction with solvents of increasing polarity can help to fractionate the extract. 2. Solid-Phase Extraction (SPE): Use SPE cartridges to clean up the crude extract before HPLC analysis. C18 cartridges are commonly used for this purpose. 3. Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition this compound into a solvent in which the impurities are less soluble.
Inconsistent Results 1. Variability in Plant Material: The concentration of this compound can vary depending on the age, growing conditions, and harvest time of the plant.[3] 2. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent-to-solid ratio can affect the extraction efficiency. 3. Instrumental Variability: Fluctuations in the performance of the extraction or analytical equipment.1. Standardize Plant Material: Use a homogenized batch of plant material for all experiments. If possible, source material from the same supplier and harvest season. 2. Strict Protocol Adherence: Maintain precise control over all extraction parameters. Use calibrated equipment. 3. Regular Instrument Calibration: Ensure that your HPLC and other analytical instruments are regularly calibrated and maintained.
Peak Tailing or Broadening in HPLC 1. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. 2. Column Overload: Injecting too concentrated a sample. 3. Column Degradation: The stationary phase of the HPLC column may be degraded.1. Mobile Phase Optimization: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups. 2. Dilute Sample: Dilute the sample before injection. 3. Use a Guard Column/Replace Column: Use a guard column to protect the analytical column, or replace the column if it is old or has been subjected to harsh conditions.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Coumarins (General)

Extraction MethodPrincipleTypical Solvent(s)AdvantagesDisadvantages
Maceration Soaking of plant material in a solvent at room temperature.Ethanol, Methanol, WaterSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower yield.
Reflux Continuous boiling and condensation of the extraction solvent.Ethanol, MethanolHigher extraction efficiency than maceration due to elevated temperature.Requires heating, potential for degradation of heat-sensitive compounds.
Soxhlet Extraction Continuous extraction with fresh solvent using a specialized apparatus.Ethanol, Methanol, HexaneHigh extraction efficiency, exhaustive extraction.Time-consuming, large solvent consumption, potential for thermal degradation.
Ultrasonic-Assisted Extraction (UAE) Use of high-frequency sound waves to create cavitation, disrupting cell walls.Ethanol, MethanolFaster extraction, reduced solvent consumption, higher yield, suitable for thermolabile compounds.Requires specialized equipment.
Microwave-Assisted Extraction (MAE) Use of microwave energy to rapidly heat the solvent and plant material.Ethanol, MethanolVery fast extraction, reduced solvent consumption, high yield.Requires specialized microwave equipment, potential for localized overheating.

Table 2: Key Parameters for Optimizing this compound Extraction

ParameterInfluence on Extraction EfficiencyTypical Range for Optimization
Solvent Concentration Affects the solubility of this compound and the co-extraction of other compounds.50-95% aqueous ethanol or methanol
Temperature Higher temperatures generally increase extraction efficiency but can lead to degradation.40-80°C (for reflux/maceration); 50-100°C (for MAE)
Extraction Time Longer times can increase yield but also risk degradation and increase energy consumption.30-120 minutes (reflux); 1-24 hours (maceration); 10-60 minutes (UAE); 5-30 minutes (MAE)
Solid-to-Liquid Ratio A higher ratio can lead to more efficient extraction but also requires more solvent.1:10 to 1:30 (g/mL)
Ultrasonic/Microwave Power Higher power can increase extraction speed but also risks compound degradation.100-500 W

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Dry the roots of Peucedanum praeruptorum Dunn at 40-50°C and grind them into a fine powder (40-60 mesh).

  • Extraction:

    • Weigh 1.0 g of the powdered plant material into a 50 mL flask.

    • Add 20 mL of 80% ethanol (solid-to-liquid ratio of 1:20 g/mL).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 250 W for 30 minutes at a constant temperature of 50°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Quantification:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injecting it into an HPLC system for analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation: Prepare the plant material as described in the UAE protocol.

  • Extraction:

    • Place 1.0 g of the powdered plant material into a microwave extraction vessel.

    • Add 20 mL of 80% ethanol.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power to 400 W and the extraction time to 10 minutes. Maintain the temperature at 70°C.

  • Filtration and Concentration: Follow the same procedure as in the UAE protocol.

  • Quantification: Prepare the sample for HPLC analysis as described in the UAE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_downstream Downstream Processing & Analysis start Dried Peucedanum praeruptorum Roots grind Grinding and Sieving start->grind powder Fine Powder grind->powder extraction_method Select Extraction Method (UAE, MAE, Soxhlet, etc.) add_solvent Add Solvent (e.g., 80% Ethanol) powder->add_solvent extraction_method->add_solvent extraction Perform Extraction (Optimized Parameters) add_solvent->extraction filtration Filtration extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Extract concentration->crude_extract quantification HPLC Analysis crude_extract->quantification final_result This compound Concentration quantification->final_result

Caption: General workflow for the extraction and quantification of this compound.

troubleshooting_low_yield cluster_solvent Solvent Issues cluster_params Parameter Issues cluster_material Material Issues cluster_degradation Degradation Issues start Low this compound Yield solvent_check Is the solvent polarity optimal? start->solvent_check params_check Are extraction parameters sufficient? start->params_check material_check Is the particle size small enough? start->material_check degradation_check Is there evidence of degradation? start->degradation_check solvent_optimization Test different solvents/mixtures (e.g., varying % of ethanol) solvent_check->solvent_optimization No end_point Improved Yield solvent_optimization->end_point Re-evaluate yield params_optimization Optimize time, temperature, and solid-to-liquid ratio params_check->params_optimization No params_optimization->end_point Re-evaluate yield material_regrind Grind material to a finer powder material_check->material_regrind No material_regrind->end_point Re-evaluate yield degradation_solution Use milder conditions (lower temp, shorter time) degradation_check->degradation_solution Yes degradation_solution->end_point Re-evaluate yield

Caption: Troubleshooting logic for addressing low extraction yields of this compound.

References

Technical Support Center: Optimizing HPLC Separation of Qianhucoumarin E Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimization of High-Performance Liquid Chromatography (HPLC) for the separation of Qianhucoumarin E isomers. This compound, an angular-type pyranocoumarin (B1669404) derived from the roots of Peucedanum praeruptorum, possesses chiral centers at the C-3' and C-4' positions, leading to the common occurrence of enantiomers and diastereomers. Achieving baseline separation of these isomers is critical for accurate quantification and pharmacological assessment.

This guide offers troubleshooting advice in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges encountered during the separation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main difficulty lies in the structural similarity of the stereoisomers. Enantiomers, being non-superimposable mirror images, have identical physical and chemical properties in an achiral environment, making their separation on standard reversed-phase columns challenging. Diastereomers can sometimes be separated on achiral columns, but co-elution is still a common issue. Therefore, chiral chromatography is often necessary.

Q2: Which type of HPLC column is most effective for separating this compound isomers?

A2: For enantiomeric separation, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® AD-RH), have proven effective for separating angular-type pyranocoumarin enantiomers from Peucedanum praeruptorum. For separating diastereomers or for initial method development, a high-resolution reversed-phase column, such as a C18, can be utilized.

Q3: How does the mobile phase composition affect the separation of these isomers?

A3: The mobile phase composition is a critical factor in achieving separation. In reversed-phase chiral HPLC, a mixture of an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous phase is typically used. The ratio of these solvents influences the retention time and resolution of the isomers. For normal-phase chiral HPLC, a non-polar solvent such as hexane (B92381) is often used with a polar modifier like ethanol (B145695) or isopropanol. The addition of small amounts of an acid (e.g., formic acid, acetic acid) or a base (e.g., diethylamine) can improve peak shape and selectivity.

Q4: I am observing poor resolution between my isomer peaks. What steps can I take to improve it?

A4: Poor resolution is a common problem. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: Systematically vary the ratio of the organic modifier to the aqueous phase.

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity.

  • Adjust the Flow Rate: Chiral separations can be sensitive to flow rate; lower flow rates often improve resolution.[1]

  • Control the Temperature: Temperature can significantly impact chiral recognition. Experiment with different column temperatures to find the optimal condition.[1]

  • Select a Different Chiral Stationary Phase: If optimization of the mobile phase is unsuccessful, the chosen CSP may not be suitable for your specific isomers.

Troubleshooting Guide

Issue 1: Peak Tailing

Q: My peaks for the this compound isomers are showing significant tailing. What is the cause and how can I fix it?

A: Peak tailing is often due to secondary interactions between the analytes and the stationary phase, especially with silica-based columns.

  • Check for Active Silanol (B1196071) Groups: Free silanol groups on the silica (B1680970) backbone can interact with polar functional groups on the coumarins. Using a high-quality, end-capped column can minimize this effect.

  • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites. For acidic compounds, adding an acid like formic acid can improve peak shape by ensuring a consistent ionization state.

  • Sample Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and re-injecting.

  • Column Contamination: A contaminated guard or analytical column can also cause peak tailing. Try flushing the column with a strong solvent.

Issue 2: Peak Splitting or Shoulder Peaks

Q: Instead of two distinct peaks for my isomers, I am seeing split or shoulder peaks. What could be the issue?

A: Peak splitting can arise from several factors, both chemical and mechanical.

  • Co-elution of Isomers: The primary cause is often incomplete separation of the isomers. Further method development, as described for improving resolution, is necessary.

  • Column Void: A void at the head of the column can cause the sample to travel through different paths, resulting in a split peak. This may require replacing the column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

  • Clogged Frit: A partially blocked inlet frit can also lead to peak splitting. Back-flushing the column may resolve this issue.

Experimental Protocols

The following is a representative experimental protocol for the chiral separation of angular-type pyranocoumarins from Peucedanum praeruptorum, which can be adapted for this compound isomers. This method is based on the successful separation of similar compounds like praeruptorin A, B, and E.[2]

Chiral HPLC-MS/MS Method for Enantioselective Determination

1. Sample Preparation:

  • Extract the dried and powdered roots of Peucedanum praeruptorum with methanol.
  • Centrifuge the extract and filter the supernatant through a 0.22 µm membrane filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).
  • Column: CHIRALPAK AD-RH (150 mm × 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution can be optimized. A starting point could be an isocratic mixture of acetonitrile and water.
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Quantitative Data Summary

The following tables provide representative data for the separation of closely related angular-type pyranocoumarin enantiomers from Peucedanum praeruptorum. These values can serve as a benchmark for the optimization of this compound isomer separation.

Table 1: HPLC-UV Chromatographic Data for Praeruptorin A and B Enantiomers

CompoundRetention Time (min)
(+)-Praeruptorin A9.7
(-)-Praeruptorin ANot Reported
(+)-Praeruptorin B12.9
(-)-Praeruptorin BNot Reported

Data adapted from a study on the separation of pyranocoumarins on a CHIRALPAK AD-RH column.[3]

Table 2: Method Validation Parameters for Chiral LC-MS/MS of Pyranocoumarins

Parameter(+)-Praeruptorin A(+)-Praeruptorin B(+)-Praeruptorin E
Linearity Range (ng/mL) 1.88 - 18804.16 - 41604.18 - 4180
Lower Limit of Quantification (ng/mL) 1.884.164.18
Precision (RSD%) < 15%< 15%< 15%
Accuracy (RE%) Within ±15%Within ±15%Within ±15%

Data is illustrative of typical validation parameters for such analyses.[2]

Visualizations

Logical Workflow for Troubleshooting Poor Resolution

Poor_Resolution_Troubleshooting Start Poor Resolution of Isomer Peaks Opt_Mobile_Phase Optimize Mobile Phase (Organic:Aqueous Ratio) Start->Opt_Mobile_Phase Check_Resolution1 Resolution Improved? Opt_Mobile_Phase->Check_Resolution1 Change_Modifier Change Organic Modifier (e.g., ACN to MeOH) Check_Resolution1->Change_Modifier No Success Separation Optimized Check_Resolution1->Success Yes Check_Resolution2 Resolution Improved? Change_Modifier->Check_Resolution2 Adjust_Flow Adjust Flow Rate (Typically Lower) Check_Resolution2->Adjust_Flow No Check_Resolution2->Success Yes Check_Resolution3 Resolution Improved? Adjust_Flow->Check_Resolution3 Adjust_Temp Optimize Column Temperature Check_Resolution3->Adjust_Temp No Check_Resolution3->Success Yes Check_Resolution4 Resolution Improved? Adjust_Temp->Check_Resolution4 New_CSP Consider a Different Chiral Stationary Phase Check_Resolution4->New_CSP No Check_Resolution4->Success Yes Chiral_Method_Development Start Start: Chiral Method Development Select_Column Select Chiral Column (e.g., Polysaccharide-based) Start->Select_Column Initial_Conditions Define Initial Conditions (Mobile Phase, Flow Rate, Temp) Select_Column->Initial_Conditions Inject_Sample Inject Racemic Standard Initial_Conditions->Inject_Sample Evaluate_Chromatogram Evaluate Chromatogram (Resolution, Peak Shape) Inject_Sample->Evaluate_Chromatogram Optimization_Loop Optimize Parameters - Mobile Phase Composition - Flow Rate - Temperature Evaluate_Chromatogram->Optimization_Loop Optimization_Loop->Inject_Sample Validation Method Validation (Linearity, Precision, Accuracy) Optimization_Loop->Validation Optimized Final_Method Finalized Analytical Method Validation->Final_Method

References

Technical Support Center: Qianhucoumarin E LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS/MS analysis of Qianhucoumarin E (also known as Praeruptorin A).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how do they affect my this compound analysis?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These endogenous components, such as phospholipids (B1166683), salts, and proteins, do not produce a direct signal but can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of your quantitative results.[3] Even if your chromatography looks clean, significant ion suppression can still be present.[4]

Q2: My signal intensity for this compound is low and inconsistent across different plasma samples. Could this be a matrix effect?

A: Yes, inconsistent and reduced signal intensity are classic symptoms of matrix effects.[4] Co-eluting substances from complex biological samples can interfere with the ionization process, leading to poor signal strength and reproducibility.[5] The composition of the matrix can vary from sample to sample, causing the degree of ion suppression or enhancement to change, which results in high variability (%RSD) in your data.[4]

Q3: How can I quantitatively assess the matrix effect for my this compound assay?

A: The "golden standard" for quantitative assessment is the post-extraction spiking method .[2] This technique allows you to calculate a Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement.

The process involves comparing the peak area of the analyte in two different sets of samples:

  • Set A: Analyte spiked into a neat (clean) solvent.

  • Set B: Analyte spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure but contained no analyte).

The Matrix Factor is calculated as: MF = (Peak Area in Set B) / (Peak Area in Set A)

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

  • An MF = 1 indicates no matrix effect.

For a robust method, the MF should ideally be between 0.75 and 1.25.[2] A validated method for this compound in rat plasma reported matrix effects between 89.67% and 105.26% (MF of 0.90 to 1.05), indicating minimal impact under those specific conditions.[6]

Q4: What are the best sample preparation techniques to reduce matrix effects for this compound in plasma?

A: The choice of sample preparation is critical for minimizing matrix effects by removing interfering components.[7] While simple Protein Precipitation (PPT) is fast and has been used successfully for this compound[6], it is often more susceptible to matrix effects because it leaves many endogenous components like phospholipids in the final extract.[7]

For more challenging matrices or when significant suppression is observed, consider these more rigorous techniques:

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively bind and elute the analyte, effectively removing salts and phospholipids.[8] HybridSPE is a specific type of SPE designed to effectively remove phospholipids.[9]

Q5: My recovery is acceptable, but the matrix effect is still high. What should I do?

A: Good recovery does not guarantee the absence of matrix effects, as the two are distinct parameters.[10] Recovery measures the efficiency of the extraction process itself, while the matrix effect measures ionization interference.[11] If you have high matrix effects, consider the following strategies:

  • Improve Chromatographic Separation: Modify your LC method to shift the retention time of this compound away from regions of major ion suppression.[3] Phospholipids, a common cause of suppression, typically elute in the mid-to-late regions of a reversed-phase gradient.[4] A post-column infusion experiment can help identify these suppression zones.[12]

  • Sample Dilution: Diluting the final extract with the mobile phase can significantly reduce the concentration of interfering components, thereby minimizing their impact on ionization.[9][11]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. A SIL-IS is chemically identical to the analyte and will be affected by suppression or enhancement in the same way, leading to an accurate ratio of analyte to IS and reliable quantification.[9]

Quantitative Data Summary

The following data is summarized from a validated LC-MS/MS method for the analysis of this compound (Praeruptorin A) in rat plasma.[6]

ParameterResult
Sample Preparation Protein Precipitation
Linearity Range 0.99 - 990.0 ng/mL
Matrix Effect (MF) 89.67% - 105.26%
Extraction Recovery 76.35% - 89.58%
Accuracy 89.39% - 109.50%
Precision (CV%) ≤ 14.05%

Experimental Protocols

Protocol 1: Quantitative Evaluation of Matrix Effect (Post-Extraction Spike)

This protocol describes the standard procedure to quantify matrix effects.

  • Prepare Blank Matrix Extract: Process at least six different lots of blank biological matrix (e.g., rat plasma) using your validated sample preparation method (see Protocol 2).

  • Prepare Post-Spike Samples (Set B): Spike the resulting blank extracts with this compound at low and high concentration levels (e.g., LLOQ and ULOQ).

  • Prepare Neat Solution Samples (Set A): Prepare solutions of this compound in the final reconstitution solvent at the exact same concentrations as Set B.

  • Analysis: Inject both sets of samples into the LC-MS/MS system.

  • Calculation: Calculate the Matrix Factor (MF) for each concentration level by dividing the average peak area of Set B by the average peak area of Set A.

Protocol 2: Sample Preparation via Protein Precipitation

This protocol is based on a published method for this compound in rat plasma.[6]

  • Sample Aliquoting: Pipette 50 µL of a plasma sample into a clean microcentrifuge tube.

  • Add Internal Standard: Add the internal standard (IS) solution.

  • Precipitation: Add a sufficient volume of a cold organic solvent (e.g., acetonitrile (B52724) or methanol, typically 3-4 times the plasma volume) to precipitate the plasma proteins.

  • Vortex: Vortex the mixture thoroughly for approximately 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a well plate.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a specific volume of the mobile phase starting condition.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

G start Inconsistent / Low Signal for this compound check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is quant_me Quantify Matrix Effect (ME) (Post-Extraction Spike) check_is->quant_me No proceed Proceed with Validation check_is->proceed Yes me_ok Is ME Acceptable? (e.g., 85-115%) quant_me->me_ok optimize_sample_prep Optimize Sample Preparation (Switch PPT to LLE or SPE) me_ok->optimize_sample_prep No me_ok->proceed Yes optimize_sample_prep->quant_me optimize_lc Optimize Chromatography (Shift Analyte RT from Suppression Zone) optimize_sample_prep->optimize_lc optimize_lc->quant_me dilute Dilute Sample Extract optimize_lc->dilute dilute->quant_me use_sil Implement SIL-IS to Compensate for ME dilute->use_sil use_sil->proceed

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

G plasma 1. Aliquot Plasma Sample (e.g., 50 µL) add_is 2. Add Internal Standard plasma->add_is ppt 3. Add Cold Acetonitrile to Precipitate Proteins add_is->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Transfer Supernatant centrifuge->supernatant reconstitute 7. Reconstitute in Mobile Phase supernatant->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for Protein Precipitation (PPT) sample preparation.

References

Preventing degradation of Qianhucoumarin E during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Qianhucoumarin E. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be losing potency over a short period. What are the likely causes?

A1: The degradation of this compound, an angular pyranocoumarin, is primarily attributed to three main factors: hydrolysis, photodegradation, and oxidation. The ester functional groups in its structure are particularly susceptible to hydrolysis, especially under basic or acidic conditions. Like many coumarins, this compound is also sensitive to light and can undergo oxidative degradation, leading to a loss of activity.

Q2: What are the ideal storage conditions for this compound, both in solid form and in solution?

A2: For optimal stability, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. When in solution, it is recommended to store aliquots at -20°C or -80°C in amber vials or tubes wrapped in aluminum foil to prevent photodegradation. Avoid repeated freeze-thaw cycles. For short-term storage of solutions, refrigeration at 2-8°C may be acceptable, but stability should be verified for your specific solvent and concentration.

Q3: How does pH affect the stability of this compound in solution?

A3: The pH of the solution is a critical factor in the stability of this compound. The lactone ring and ester groups are susceptible to hydrolysis, a reaction that is accelerated in both basic and, to a lesser extent, acidic conditions. It is advisable to maintain solutions at a neutral or slightly acidic pH (around pH 5-7) to minimize hydrolytic degradation. If your experimental conditions require a basic pH, it is crucial to prepare the solution fresh and use it immediately.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, the addition of antioxidants can help mitigate oxidative degradation. Common antioxidants used for stabilizing organic compounds include butylated hydroxytoluene (BHT) and ascorbic acid. The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your experimental setup. It is recommended to perform a small-scale pilot experiment to confirm compatibility.

Q5: What are the visible signs of this compound degradation?

A5: Visual signs of degradation can include a change in the color of the solution or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your this compound sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Troubleshooting Guide

Problem: I am observing a decrease in the expected biological activity of my this compound.

Possible Cause Troubleshooting Steps
Hydrolysis - Verify the pH of your stock solution and experimental buffers. If basic or strongly acidic, prepare fresh solutions and minimize the time this compound is exposed to these conditions. - Consider using an aprotic solvent for your stock solution if compatible with your experimental design.
Photodegradation - Protect all solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. - Minimize exposure to ambient light during experimental procedures.
Oxidation - Degas your solvents before preparing solutions to remove dissolved oxygen. - Consider adding a compatible antioxidant to your stock solution. - Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Improper Storage - Review your storage conditions. Ensure solid compound and stock solutions are stored at the recommended temperature (-20°C). - Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, the following table provides illustrative data based on the known stability of similar coumarin (B35378) compounds under forced degradation conditions. This data should be used as a general guideline.

Condition Duration Parameter Illustrative % Degradation
Acidic Hydrolysis 24 hours0.1 M HCl at 60°C10 - 20%
Basic Hydrolysis 4 hours0.1 M NaOH at 60°C40 - 60%
Oxidative 24 hours3% H₂O₂ at RT15 - 25%
Photolytic 24 hoursDirect sunlight30 - 50%
Thermal 48 hours80°C (in solid state)5 - 10%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Methanol (B129727) (HPLC grade)
  • Water (HPLC grade)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (B78521) (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a C18 column and UV detector

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.
  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight for 24 hours. A control sample should be wrapped in aluminum foil and kept alongside.
  • Thermal Degradation: Place a small amount of solid this compound in an oven at 80°C for 48 hours. Dissolve in methanol for analysis.

4. Analysis:

  • Dilute all samples to a suitable concentration with the mobile phase.
  • Analyze by HPLC, monitoring the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol describes a general HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around its λmax).

  • Injection Volume: 10-20 µL

  • Column Temperature: 30°C

Visualizations

Logical Workflow for Investigating this compound Degradation

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Hypothesize Cause cluster_3 Corrective Actions A Loss of Biological Activity or Inconsistent Results B Verify Storage Conditions (Temp, Light, Container) A->B C Check Solution pH and Age A->C D Hydrolysis B->D E Photodegradation B->E C->D F Oxidation C->F G Use Fresh Neutral/Slightly Acidic Solution D->G H Protect from Light (Amber Vials) E->H I Use Degassed Solvents / Antioxidants F->I

Caption: Troubleshooting workflow for this compound degradation.

General Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) cluster_oxidation Oxidation (O₂, Radicals) cluster_photodegradation Photodegradation (Light) Qianhucoumarin_E This compound (Angular Pyranocoumarin) Hydrolysis_Product_1 Ring-Opened Intermediate (Coumarinic Acid Derivative) Qianhucoumarin_E->Hydrolysis_Product_1 Oxidation_Products Hydroxylated Derivatives, Quinones, Dimers Qianhucoumarin_E->Oxidation_Products Photo_Products Various Photoproducts Qianhucoumarin_E->Photo_Products Hydrolysis_Product_2 Isomerized Product (Coumaric Acid Derivative) Hydrolysis_Product_1->Hydrolysis_Product_2 Isomerization

Caption: Major degradation pathways for this compound.

Technical Support Center: Enhancing the Bioavailability of Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing frequently asked questions (FAQs) related to enhancing the oral bioavailability of Qianhucoumarin E. Given the limited publicly available data specific to this compound, this guide draws upon established principles for bioavailability enhancement of poorly soluble drugs and data from structurally similar coumarins, particularly other praeruptorins found in Peucedanum praeruptorum.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work aimed at improving the bioavailability of this compound.

Issue 1: Low In Vitro Dissolution Rate

  • Question: My formulation of this compound shows a very slow and incomplete dissolution profile in simulated gastric and intestinal fluids. What are the potential causes and how can I improve it?

    Answer:

    Low aqueous solubility is a common characteristic of coumarins and is likely the primary reason for the poor dissolution rate of this compound. Several factors could be contributing to this issue.

    Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Poor intrinsic solubility of this compound. Formulate this compound as a solid dispersion . This involves dispersing the compound in an inert carrier at the solid state. Common carriers include polyethylene (B3416737) glycols (PEGs), polyvinylpyrrolidone (B124986) (PVP), and hydroxypropyl methylcellulose (B11928114) (HPMC).[1][2][3][4][5]
Crystalline nature of the compound. Reduce the particle size through micronization or nanosization . This increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6]
Inadequate "wetting" of the powder. Incorporate a surfactant into your formulation. Surfactants lower the surface tension between the solid particle and the dissolution medium, improving wettability.
Aggregation of drug particles. Utilize nanoformulation techniques such as preparing nanosuspensions or incorporating the drug into lipid-based nanocarriers like nanoemulsions or solid lipid nanoparticles (SLNs).[6][7]

Issue 2: High Variability in In Vivo Pharmacokinetic Data

  • Question: I'm observing significant animal-to-animal variability in the plasma concentrations of this compound after oral administration of my formulation. What could be the reasons for this?

    Answer:

    High variability in pharmacokinetic data can stem from both formulation-related and physiological factors.

    Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent formulation performance. Ensure your formulation is robust and reproducible. For solid dispersions, verify the homogeneity of the drug within the carrier. For nanoformulations, ensure consistent particle size and distribution between batches.
Food effects. Standardize the feeding schedule of your animal models. The presence or absence of food can significantly alter gastric emptying time and the dissolution and absorption of lipophilic compounds.
First-pass metabolism. Coumarins are known to undergo significant first-pass metabolism in the liver by cytochrome P450 enzymes.[8][9][10] Consider co-administration with a known inhibitor of relevant CYP enzymes (e.g., piperine) in your experimental design to assess the impact of metabolism.
Efflux transporter activity. If this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), this can lead to variable absorption. Investigate this possibility using in vitro models like Caco-2 cells with and without P-gp inhibitors.

Issue 3: Low Permeability in Caco-2 Cell Model

  • Question: My Caco-2 cell permeability assay suggests that this compound has low intestinal permeability. How can I address this?

    Answer:

    While many simple coumarins are highly permeable, the specific structure of this compound may result in lower permeability.

    Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Low apical concentration due to poor solubility. Ensure that the concentration of this compound in the donor compartment is fully dissolved. If necessary, use a co-solvent system, but be mindful of its potential effects on cell monolayer integrity.
Efflux by transporters. Conduct bidirectional permeability studies (apical-to-basolateral and basolateral-to-apical) to determine the efflux ratio. An efflux ratio greater than 2 suggests active efflux. If efflux is confirmed, consider co-formulating with a P-gp inhibitor.
Metabolism by Caco-2 cells. Analyze the receiver compartment for the presence of metabolites. Caco-2 cells express some metabolic enzymes.
Use of permeation enhancers. Incorporate permeation enhancers into your formulation. These can include surfactants, fatty acids, or mucoadhesive polymers. However, their effects on monolayer integrity must be carefully evaluated.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges to the oral bioavailability of this compound?

A1: The primary challenges are expected to be:

  • Poor Aqueous Solubility: Like many coumarins, this compound is likely to have low water solubility, which limits its dissolution in gastrointestinal fluids, a prerequisite for absorption.

  • First-Pass Metabolism: Coumarins are extensively metabolized by cytochrome P450 (CYP) enzymes in the liver and small intestine.[8][9][10] This "first-pass effect" can significantly reduce the amount of active drug reaching systemic circulation.

  • Potential for Efflux: The molecule could be a substrate for efflux transporters such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen.

Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?

A2: Based on strategies successful for other poorly soluble drugs and related coumarins, the following are promising approaches:

  • Nanoformulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or polymeric nanoparticles, can improve its solubility, protect it from degradation, and potentially enhance its absorption.[6][7][11][12][13][14][15]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic carrier can significantly increase its dissolution rate by presenting the drug in an amorphous, high-energy state.[1][2][3][4][5]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract and facilitate their absorption via the lymphatic pathway, which can bypass the first-pass metabolism in the liver.

Q3: Which in vitro models are most relevant for screening formulations of this compound?

A3:

  • In Vitro Dissolution Testing: This is a fundamental test to assess how well a formulation releases this compound in simulated physiological fluids.

  • Caco-2 Cell Permeability Assay: This model is the gold standard for predicting human intestinal permeability and can also be used to investigate the potential for active efflux.

  • In Vitro Metabolism using Liver Microsomes: This assay helps to determine the metabolic stability of this compound and identify the major metabolites and the CYP enzymes involved in its metabolism.[16][17][18][19][20]

Q4: What are the key considerations for designing in vivo pharmacokinetic studies for this compound formulations?

A4:

  • Animal Model Selection: Rats are a commonly used and appropriate model for initial pharmacokinetic screening.[21][22][23]

  • Route of Administration: Oral gavage is the standard for assessing oral bioavailability. An intravenous administration group is also necessary to determine the absolute bioavailability.

  • Analytical Method: A sensitive and validated bioanalytical method, typically UPLC-MS/MS, is required for the accurate quantification of this compound in plasma samples.[24][25][26][27][28]

  • Pharmacokinetic Parameters: Key parameters to determine include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (half-life).

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for this compound Formulations

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate (B84403) buffer, pH 6.8.

  • Procedure:

    • Prepare 900 mL of the desired dissolution medium and maintain the temperature at 37 ± 0.5 °C.

    • Place a single dose of the this compound formulation into the dissolution vessel.

    • Begin stirring at a specified rate (e.g., 75 rpm).

    • At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample of the dissolution medium.

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).

    • Calculate the cumulative percentage of drug dissolved at each time point.

Protocol 2: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

  • Permeability Study (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound formulation (in transport buffer) to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37 °C with gentle shaking.

    • At specified time intervals, collect samples from the basolateral compartment and replace with fresh buffer.

    • Analyze the concentration of this compound in the collected samples.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Protocol 3: In Vitro Metabolic Stability using Rat Liver Microsomes

  • Materials: Rat liver microsomes (RLM), NADPH regenerating system, this compound stock solution.

  • Incubation:

    • Pre-incubate a mixture of RLM and phosphate buffer at 37 °C.

    • Initiate the metabolic reaction by adding this compound and the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693 / k.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies formulation This compound Formulation (e.g., Nanoformulation, Solid Dispersion) dissolution In Vitro Dissolution formulation->dissolution Assess Release permeability Caco-2 Permeability dissolution->permeability Optimize for Solubility metabolism Metabolic Stability (Liver Microsomes) permeability->metabolism Assess Absorption Potential pk_study Pharmacokinetic Study (Animal Model) metabolism->pk_study Predict In Vivo Fate

Caption: Experimental workflow for enhancing this compound bioavailability.

troubleshooting_dissolution start Low In Vitro Dissolution cause1 Poor Solubility? start->cause1 cause2 Poor Wettability? start->cause2 cause3 Particle Aggregation? start->cause3 solution1 Solid Dispersion Nanoformulation cause1->solution1 Yes solution2 Add Surfactant cause2->solution2 Yes solution3 Nanosuspension Lipid Nanoparticles cause3->solution3 Yes

Caption: Troubleshooting low in vitro dissolution of this compound.

metabolic_pathway QCE This compound PhaseI Phase I Metabolism (Oxidation, Hydroxylation) QCE->PhaseI CYP450 Enzymes (e.g., CYP1A, 2A, 3A) PhaseII Phase II Metabolism (Glucuronidation, Sulfation) QCE->PhaseII Direct Conjugation Metabolites Metabolites PhaseI->Metabolites Excretion Excretion (Urine, Feces) PhaseII->Excretion Metabolites->PhaseII UGTs, SULTs

Caption: Potential metabolic pathways of this compound.

References

Technical Support Center: Scaling Up Qianhucoumarin E Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the purification of Qianhucoumarin E. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the potential biological mechanisms of action of this pyranocoumarin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

This compound is a pyranocoumarin, a class of organic compounds characterized by a coumarin (B35378) nucleus fused with a pyran ring. Its primary natural source is the root of Peucedanum praeruptorum Dunn, a perennial herb used in traditional Chinese medicine.[1]

Q2: What are the main challenges in scaling up the purification of this compound?

Scaling up the purification of this compound presents several challenges common to natural product isolation. These include potentially low concentrations of the target compound in the raw plant material, the presence of structurally similar coumarins that are difficult to separate, and the need to adapt laboratory-scale chromatographic methods to an industrial scale without significant loss of purity or yield.[2][3]

Q3: Which chromatographic techniques are most suitable for large-scale purification of this compound?

High-Performance Liquid Chromatography (HPLC) and High-Speed Counter-Current Chromatography (HSCCC) are two of the most effective techniques for purifying coumarins from Peucedanum species.[4][5] HSCCC is particularly advantageous for preparative and large-scale work as it avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of the sample.[4]

Q4: Are there established industrial-scale purification protocols for this compound?

While specific, publicly available industrial-scale protocols for this compound are limited, the principles and methodologies for scaling up the purification of coumarins are well-established. This involves optimizing extraction procedures and adapting preparative chromatography methods, such as HSCCC and HPLC, to larger columns and higher flow rates while maintaining resolution and purity.

Q5: What are the potential biological activities of this compound?

While direct studies on this compound are not abundant, the broader class of coumarins, including pyranocoumarins, has been shown to possess significant anti-inflammatory and antioxidant properties.[6][7] These effects are often mediated through the modulation of key signaling pathways such as the Keap1/Nrf2/ARE and NF-κB pathways.[6][7][8]

Experimental Protocols

Extraction of Crude Coumarins from Peucedanum praeruptorum Dunn

This protocol describes a general method for obtaining a crude extract enriched in coumarins.

Methodology:

  • Plant Material Preparation: The dried roots of Peucedanum praeruptorum Dunn are pulverized into a coarse powder.

  • Extraction:

    • The powdered root material is extracted with 95% ethanol (B145695) at room temperature with occasional stirring for 24-48 hours. The extraction is repeated three times to ensure maximum yield.

    • Alternatively, Soxhlet extraction with a solvent such as petroleum ether or ethyl acetate (B1210297) can be employed for a more exhaustive extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning (Optional): The crude extract can be further fractionated by sequential liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol) to separate compounds based on their polarity. The coumarin-rich fraction is typically found in the ethyl acetate phase.

Preparative High-Speed Counter-Current Chromatography (HSCCC) for this compound Enrichment

This protocol provides a starting point for the enrichment of this compound from the crude extract. Optimization of the solvent system and other parameters will be necessary for scale-up.

Methodology:

  • Solvent System Selection: A suitable two-phase solvent system is crucial for successful HSCCC separation. A common system for coumarin separation is a mixture of n-hexane, ethyl acetate, methanol, and water. The optimal ratio should be determined experimentally by evaluating the partition coefficient (K) of this compound. A K value between 0.5 and 2 is generally desirable.

  • HSCCC Instrument Setup:

    • The HSCCC column is first entirely filled with the stationary phase (typically the upper phase of the solvent system).

    • The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm) while the mobile phase (typically the lower phase) is pumped through the column.

  • Sample Loading: The crude extract, dissolved in a small volume of the stationary phase, is injected into the sample loop.

  • Elution and Fraction Collection: The mobile phase is pumped through the column at a constant flow rate. The effluent is monitored by a UV detector (around 320 nm for coumarins), and fractions are collected based on the resulting chromatogram.

  • Analysis: The collected fractions are analyzed by analytical HPLC or TLC to identify those containing this compound.

Troubleshooting Guides

Scaling up HPLC Purification
Issue Potential Cause(s) Troubleshooting Steps
Poor Resolution/Peak Broadening Column overload; Inappropriate flow rate; Non-optimal mobile phase composition.1. Reduce sample load. 2. Optimize the flow rate for the larger column diameter. 3. Adjust the mobile phase gradient to improve separation.
High Backpressure Clogged column frit; Particulate matter in the sample or mobile phase; Column bed collapse.1. Backflush the column with a strong solvent. 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. If pressure remains high, the column may need repacking or replacement.
Variable Retention Times Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation.1. Ensure precise and consistent mobile phase preparation. 2. Use a column oven to maintain a constant temperature. 3. Use a guard column to protect the analytical column and monitor column performance regularly.
Low Yield Irreversible adsorption on the stationary phase; Degradation of the compound on the column; Inefficient fraction collection.1. Consider using a different stationary phase or switching to a technique like HSCCC that avoids solid supports. 2. Ensure the pH of the mobile phase is compatible with the stability of this compound. 3. Optimize fraction collection parameters to minimize product loss between peaks.
Scaling up HSCCC Purification
Issue Potential Cause(s) Troubleshooting Steps
Loss of Stationary Phase Inappropriate flow rate of the mobile phase; Rotational speed is too low; Unstable two-phase solvent system.1. Reduce the flow rate of the mobile phase. 2. Increase the rotational speed of the centrifuge. 3. Ensure the solvent system is thoroughly equilibrated and stable at the operating temperature.
Poor Separation Unsuitable solvent system (K value too high or too low); Sample overload.1. Systematically screen different solvent system compositions to achieve an optimal partition coefficient (K) for this compound. 2. Reduce the amount of sample loaded onto the column.
Emulsion Formation High concentration of certain compounds in the crude extract; Incompatibility of the sample solvent with the two-phase system.1. Pre-treat the crude extract to remove interfering substances (e.g., through precipitation or solid-phase extraction). 2. Dissolve the sample in the stationary phase before injection.

Quantitative Data Summary

The following table summarizes representative data from a preparative scale separation of coumarins from Peucedanum praeruptorum Dunn using HSCCC. This data can serve as a benchmark for optimizing a scaled-up process for this compound.

Compound Amount from Crude Extract (mg) Purity (%)
Qianhucoumarin D5.398.6
(+)-Praeruptorin A35.899.5
(+)-Praeruptorin B31.999.4

Source: Adapted from a study on the preparative isolation of coumarins from Peucedanum praeruptorum Dunn by HSCCC.[6][7]

Signaling Pathway Diagrams

The anti-inflammatory and antioxidant effects of many coumarins are attributed to their ability to modulate the Nrf2 and NF-κB signaling pathways. While direct evidence for this compound is still emerging, it is hypothesized to act through similar mechanisms.

experimental_workflow cluster_extraction Extraction & Pre-purification cluster_purification Large-Scale Purification cluster_analysis Quality Control plant_material Peucedanum praeruptorum Dunn (Root Powder) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning coumarin_fraction Coumarin-Enriched Fraction partitioning->coumarin_fraction hsccc Preparative HSCCC coumarin_fraction->hsccc Primary Purification hplc Preparative HPLC hsccc->hplc Polishing pure_qianhucoumarin_e Pure this compound hplc->pure_qianhucoumarin_e analytical_hplc Analytical HPLC (Purity) pure_qianhucoumarin_e->analytical_hplc ms Mass Spectrometry (Identity) pure_qianhucoumarin_e->ms nmr NMR (Structure) pure_qianhucoumarin_e->nmr

Caption: Experimental Workflow for this compound Purification.

nrf2_pathway cluster_nucleus qianhucoumarin_e This compound keap1_nrf2 Keap1-Nrf2 Complex qianhucoumarin_e->keap1_nrf2 Inhibits Keap1 binding nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are ARE (Antioxidant Response Element) nucleus->are Binds to antioxidant_genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) are->antioxidant_genes Activates Transcription cellular_protection Cellular Protection & Anti-inflammatory Effects antioxidant_genes->cellular_protection Leads to

Caption: this compound's Proposed Nrf2 Activation Pathway.

nfkb_pathway cluster_nucleus inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK Complex inflammatory_stimuli->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Promotes Degradation nfkb NF-κB (p50/p65) nucleus Nucleus nfkb->nucleus Translocation inflammatory_genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) nucleus->inflammatory_genes Activates Transcription inflammation Inflammation inflammatory_genes->inflammation qianhucoumarin_e This compound qianhucoumarin_e->ikk Inhibits qianhucoumarin_e->nfkb Inhibits Translocation

Caption: this compound's Proposed NF-κB Inhibition Pathway.

References

Technical Support Center: Method Development for Qianhucoumarin E Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods for Qianhucoumarin E in complex mixtures. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH. For acidic compounds like coumarins, a slightly acidic mobile phase (e.g., containing 0.1% formic or acetic acid) can improve peak shape.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination or degradation.Wash the column with a strong solvent. If the problem persists, replace the column.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed.[1][2]
Unstable column temperature.Use a column oven to maintain a consistent temperature.[1]
Leaks in the HPLC system.Check all fittings and connections for leaks.[2]
Low Sensitivity/Poor Signal-to-Noise Suboptimal detection wavelength.Optimize the UV detection wavelength for this compound (typically around 320 nm).
Inefficient extraction from the matrix.Optimize the extraction solvent and method (e.g., ultrasonication, solid-phase extraction).[3]
Sample degradation.Prepare fresh samples and standards. Store them appropriately, protected from light and heat.[1]
Matrix Effects (in LC-MS/MS) Co-eluting endogenous compounds from the sample matrix that suppress or enhance the ionization of this compound.Improve sample cleanup using techniques like solid-phase extraction (SPE).[3]
Modify the chromatographic method to better separate this compound from interfering compounds.
Use a stable isotope-labeled internal standard to compensate for matrix effects.
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Replace the guard column or column. Check for and clear any blockages in the tubing.[4]
Particulate matter in the sample.Filter all samples and mobile phases before use.[1]
Mobile phase precipitation.Ensure mobile phase components are fully dissolved and compatible.

Frequently Asked Questions (FAQs)

1. What is a typical starting point for developing an HPLC method for this compound?

A common starting point is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of acid, like 0.1% formic acid, to improve peak shape). A gradient elution from a lower to a higher concentration of acetonitrile is often employed to effectively separate this compound from other components in complex mixtures. The detection wavelength is typically set around 320 nm.

2. How can I extract this compound from a complex matrix like a traditional Chinese medicine preparation or a biological sample?

For solid samples like herbal preparations, solvent extraction using methanol (B129727) or ethanol, often aided by ultrasonication, is a common method. For liquid samples such as plasma, protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate this compound and remove interfering substances.

3. What are the key parameters to consider for method validation of a this compound assay?

According to ICH guidelines, key validation parameters include:

  • Specificity/Selectivity: The ability to accurately measure this compound in the presence of other components.

  • Linearity: The range over which the assay response is directly proportional to the concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

4. How should I prepare my calibration standards and quality control (QC) samples?

Calibration standards and QC samples should be prepared by spiking known amounts of a certified this compound reference standard into a blank matrix that is as close as possible to the actual samples being analyzed. This helps to account for any matrix effects.

5. What are some common issues with the stability of this compound in solution?

Coumarin compounds can be susceptible to degradation, particularly when exposed to light and high temperatures. It is recommended to store standard solutions and prepared samples in amber vials at low temperatures (e.g., 4°C) to minimize degradation. It is also good practice to prepare fresh working solutions regularly.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general procedure for the analysis of this compound. Optimization may be required for specific matrices.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 20-40% B

    • 10-25 min: 40-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80% B

    • 35.1-40 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 320 nm.

Quantitative Data Summary

The following table summarizes typical parameters for this compound analysis based on literature.

ParameterHPLC-UVLC-MS/MS
Stationary Phase C18C18
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidAcetonitrile/Water with 0.1% Formic Acid
Elution Mode GradientGradient
Detector UV-Vis (320 nm)Triple Quadrupole Mass Spectrometer
Ionization Mode N/AElectrospray Ionization (ESI), Positive or Negative
Typical LOQ ~10-50 ng/mL~0.1-1 ng/mL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Complex Mixture (e.g., Herbal Extract, Plasma) extraction Extraction (e.g., Sonication, LLE, SPE) start->extraction filtration Filtration (0.22 µm filter) extraction->filtration hplc HPLC System (Pump, Autosampler, Column Oven) filtration->hplc column C18 Column hplc->column detector UV or MS Detector column->detector chromatogram Chromatogram Acquisition detector->chromatogram integration Peak Integration & Quantification chromatogram->integration report Result Reporting integration->report

Caption: Experimental workflow for this compound analysis.

troubleshooting_logic cluster_retention Retention Time Issues cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues start Chromatographic Problem Identified rt_shift Inconsistent Retention Time? start->rt_shift peak_tailing Peak Tailing/Fronting? start->peak_tailing low_signal Low Signal/Noise? start->low_signal check_mobile_phase Check Mobile Phase Composition & Degassing rt_shift->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp check_leaks Check for System Leaks check_temp->check_leaks adjust_ph Adjust Mobile Phase pH peak_tailing->adjust_ph Yes check_overload Reduce Sample Concentration adjust_ph->check_overload check_column Inspect/Wash/Replace Column check_overload->check_column optimize_detector Optimize Detector Settings (e.g., Wavelength) low_signal->optimize_detector Yes optimize_extraction Improve Sample Extraction/Cleanup optimize_detector->optimize_extraction check_stability Check Sample/Standard Stability optimize_extraction->check_stability

Caption: Troubleshooting decision tree for HPLC analysis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Praeruptorin A and Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two natural coumarins, Praeruptorin A and Qianhucoumarin E, both isolated from the medicinal plant Peucedanum praeruptorum Dunn. While research on Praeruptorin A is more extensive, this document compiles the available data for both compounds to facilitate further research and drug development efforts.

Key Biological Activities: A Comparative Overview

Praeruptorin A has demonstrated significant anti-inflammatory and cardiovascular (vasodilatory) effects. In contrast, the biological activities of this compound are less characterized, with current literature primarily pointing towards its anti-inflammatory potential.

Anti-Inflammatory Activity

Both Praeruptorin A and this compound exhibit anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. One study directly compared their inhibitory effects on NO production in IL-1β-stimulated rat hepatocytes, revealing a difference in potency.

Table 1: Comparison of Anti-Inflammatory Activity

CompoundAssayCell LineStimulantIC50 ValueCitation
Praeruptorin ANitric Oxide (NO) Production InhibitionRat HepatocytesIL-1β> 340 µM
This compoundNitric Oxide (NO) Production InhibitionRat HepatocytesIL-1β~170 µM

Praeruptorin A's anti-inflammatory mechanism has been further elucidated to involve the inhibition of the NF-κB signaling pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as the enzyme inducible nitric oxide synthase (iNOS)[1][2].

Cardiovascular Activity

Praeruptorin A has been identified as a potent vasodilator. Its mechanism of action involves the endothelium-dependent nitric oxide-cyclic guanosine (B1672433) monophosphate (NO-cGMP) signaling pathway and the inhibition of extracellular Ca2+ influx into vascular smooth muscle cells[3]. This dual action leads to the relaxation of blood vessels.

Table 2: Cardiovascular Activity of Praeruptorin A

ActivityAssayModelKey FindingsEC50 ValueCitation
VasodilationIsolated Rat Aortic RingsPhenylephrine-induced contractionEndothelium-dependent relaxationNot Reported[3]

Currently, there is no available data in the reviewed literature regarding the cardiovascular activities of this compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

To ensure that the observed inhibitory effects of the compounds on inflammatory mediators are not due to cytotoxicity, a cell viability assay is typically performed.

Methodology:

  • Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or rat hepatocytes) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of Praeruptorin A or this compound for a specified period (e.g., 24 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

G cluster_0 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compounds A->B C Add MTT Solution B->C D Incubate (4h, 37°C) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F

MTT Assay Workflow Diagram
Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant as an indicator of NO production.

Methodology:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with the test compounds (Praeruptorin A or this compound) in the presence of an inflammatory stimulus (e.g., LPS or IL-1β) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.

Western Blot Analysis for iNOS and COX-2 Expression

Western blotting is used to determine the protein levels of key inflammatory enzymes like iNOS and COX-2.

Methodology:

  • Cell Lysis: After treatment with the compounds and inflammatory stimulus, wash the cells with PBS and lyse them in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE: Separate the proteins based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

Signaling Pathway Diagrams

Praeruptorin A Anti-Inflammatory Signaling Pathway

Praeruptorin A exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.

G cluster_0 Praeruptorin A Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-1β) Nucleus->Gene Induces PraeruptorinA Praeruptorin A PraeruptorinA->IKK Inhibits

Praeruptorin A's Inhibition of the NF-κB Pathway
Praeruptorin A Vasodilatory Signaling Pathway

Praeruptorin A induces vasodilation through an endothelium-dependent mechanism involving the NO-cGMP pathway.

G cluster_0 Endothelial Cell cluster_1 Vascular Smooth Muscle Cell eNOS eNOS NO NO eNOS->NO L_Arginine L-Arginine L_Arginine->eNOS sGC sGC NO->sGC Activates PraeruptorinA_e Praeruptorin A PraeruptorinA_e->eNOS Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Ca_channel Ca²⁺ Channel PKG->Ca_channel Inhibits Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Relaxation Relaxation Ca_influx->Relaxation Leads to Contraction (Inhibited) PraeruptorinA_s Praeruptorin A PraeruptorinA_s->Ca_channel Inhibits

Praeruptorin A's Vasodilatory Mechanism

Conclusion

Praeruptorin A is a well-documented coumarin (B35378) with promising anti-inflammatory and vasodilatory properties, with established mechanisms of action. This compound also demonstrates anti-inflammatory potential, and notably, the limited available data suggests it may be a more potent inhibitor of nitric oxide production than Praeruptorin A in the specific context of IL-1β-stimulated hepatocytes. However, a comprehensive understanding of this compound's biological activity profile is currently lacking. Further research is warranted to fully characterize the pharmacological effects of this compound and to conduct more direct and extensive comparative studies with Praeruptorin A. Such investigations will be crucial for determining the full therapeutic potential of these natural compounds.

References

A Comparative Analysis of Qianhucoumarins from Peucedanum Species for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative study of Qianhucoumarins derived from various Peucedanum species, with a particular focus on Peucedanum praeruptorum and Peucedanum decursivum. It is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of these natural compounds. This document summarizes the phytochemical distinctions, pharmacological activities, and underlying mechanisms of action of these coumarins, supported by experimental data.

Phytochemical Distinction: Angular vs. Linear Coumarins

The primary phytochemical distinction between the coumarins found in P. praeruptorum and P. decursivum lies in their structural classification. P. praeruptorum is predominantly rich in angular-type pyranocoumarins, commonly known as praeruptorins. In contrast, P. decursivum is characterized by the presence of linear-type furanocoumarins.[1][2] This structural difference is a key factor influencing their distinct pharmacological profiles.

Comparative Quantitative Analysis of Major Coumarins

The concentration of active coumarins can vary significantly between different Peucedanum species and even within the same species depending on factors like growth stage. The following tables summarize the quantitative data on major coumarins identified in P. praeruptorum and P. decursivum from various studies.

Table 1: Quantitative Analysis of Major Coumarins in Peucedanum praeruptorum

CompoundConcentration (mg/g of dry root)Method of AnalysisReference
Praeruptorin A6.04HPLC[3]
Praeruptorin B3.43HPLC[3]
Praeruptorin E2.09HPLC[3]
Peucedanocoumarin I0.49HPLC[3]
Peucedanocoumarin II0.46HPLC[3]

Note: Coumarin content can be affected by the plant's life cycle. For instance, the levels of praeruptorin A, B, and E have been observed to decrease by 26.6%, 52.1%, and 30.3% respectively after bolting.[3]

Table 2: Isolated Yields of Coumarins from Peucedanum decursivum

CompoundYield from 150mg Crude SampleMethod of IsolationReference
Decursitin C11.2 mgHSCCC
Decursidin7.8 mgHSCCC
Pd-D-V7.3 mgHSCCC
Pd-C-IV6.1 mgHSCCC
Ostruthin4.7 mgHSCCC
Nodakenetin2.8 mgHSCCC

Comparative Pharmacological Activities

Qianhucoumarins from Peucedanum species exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Anti-inflammatory Activity

The anti-inflammatory properties of praeruptorins from P. praeruptorum are well-documented, with many exerting their effects through the inhibition of the NF-κB signaling pathway.[4][5]

Table 3: Anti-inflammatory Activity of Praeruptorins

CompoundAssayIC50 ValueReference
Praeruptorin AInhibition of NO production in LPS-stimulated RAW264.7 cellsNot specified, but significant inhibition[5]
Compound 7 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells9.48 µM[6]
Compound 8 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells15.72 µM[6]
Compound 9 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells21.33 µM[6]
Compound 10 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells34.66 µM[6]
Compound 13 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells18.91 µM[6]
Compound 14 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells25.47 µM[6]
Compound 15 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells12.55 µM[6]
Compound 16 (from P. praeruptorum)Inhibition of NO production in RAW264.7 cells19.84 µM[6]
Anticancer Activity

Several coumarins from Peucedanum species have demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Praeruptorins

CompoundCell LineIC50 ValueReference
Praeruptorin AKB-3-1 (human oral epidermoid carcinoma)41.91 ± 2.80 µM[4]
Praeruptorin AKB-V1 (multidrug resistant)17.26 ± 8.24 µM[4]
Pulchrin AHuman ovarian cancer cells22 µM[7]
BishydroxycoumarinU87MG (human glioma)Dose-dependent cytotoxicity[8]
Compound 7 (acetoxycoumarin derivative)A549 (lung cancer)48.1 µM[9]
Compound 7 (acetoxycoumarin derivative)CRL 1548 (liver cancer)45.1 µM[9]
Neuroprotective Activity

Coumarin derivatives have shown potential in protecting neuronal cells, partly through the activation of pathways like the TRKB-CREB-BDNF signaling cascade.[10]

Table 5: Neuroprotective and Related Activities of Coumarin Derivatives

CompoundActivityEC50/IC50 ValueReference
LM-031Tau aggregation inhibitionEC50: 36 µM[11]
LMDS-2Tau aggregation inhibitionEC50: 8 µM[11]
LMDS-1Cytotoxicity in ∆K280 tauRD-DsRed SH-SY5Y cellsIC50: 25 µM[10]
LMDS-2Cytotoxicity in ∆K280 tauRD-DsRed SH-SY5Y cellsIC50: 24 µM[10]

Experimental Protocols

Isolation and Purification of Coumarins from P. decursivum using HSCCC
  • Preparation of Crude Extract: The dried roots of P. decursivum are pulverized and extracted with a suitable solvent (e.g., light petroleum). The solvent is then evaporated to yield a crude extract.

  • HSCCC System Preparation: A two-phase solvent system is prepared. For the separation of coumarins from P. decursivum, a system of light petroleum–ethyl acetate–methanol–water (5:5:7:4, v/v) has been successfully used. The upper phase serves as the stationary phase, and the lower phase is the mobile phase.

  • Separation Process: The HSCCC column is filled with the stationary phase. The crude sample, dissolved in the mobile phase, is then injected. The mobile phase is pumped through the column at a specific flow rate (e.g., 2.0 ml/min) while the apparatus rotates at a set speed (e.g., 900 rpm).

  • Fraction Collection and Analysis: The effluent from the column is monitored by a UV detector (e.g., at 254 nm). Fractions corresponding to the separated peaks are collected. The purity of the isolated compounds in each fraction is then determined by HPLC.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production
  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Treatment: Cells are seeded in 96-well plates. After adherence, they are pre-treated with various concentrations of the test coumarins for a specified time (e.g., 1 hour).

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Measurement of NO Production: After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Visualizations

Signaling Pathway

Experimental Workflow

Experimental_Workflow Plant_Material Peucedanum Species (e.g., P. praeruptorum) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Coumarin Extract Extraction->Crude_Extract Isolation Chromatographic Isolation (e.g., HSCCC, Prep-HPLC) Crude_Extract->Isolation Pure_Coumarins Isolated Qianhucoumarins Isolation->Pure_Coumarins Identification Structural Elucidation (NMR, MS) Pure_Coumarins->Identification Bioactivity_Screening Bioactivity Screening Pure_Coumarins->Bioactivity_Screening Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Bioactivity_Screening->Anti_inflammatory Anticancer Anticancer Assays (e.g., Cytotoxicity) Bioactivity_Screening->Anticancer Neuroprotective Neuroprotective Assays Bioactivity_Screening->Neuroprotective Data_Analysis Data Analysis (IC50 Determination) Anti_inflammatory->Data_Analysis Anticancer->Data_Analysis Neuroprotective->Data_Analysis

References

Validating the Anti-inflammatory Effects of Qianhucoumarin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory effects of coumarins derived from Peucedanum praeruptorum Dunn, the source of Qianhucoumarin E, against other established anti-inflammatory agents. Due to the limited direct experimental data on this compound, this guide focuses on the well-studied analogues from the same plant, primarily Praeruptorin A, B, and E, to offer valuable insights into the potential therapeutic applications of this class of compounds.

Executive Summary

Coumarins isolated from Peucedanum praeruptorum Dunn, a plant used in traditional Chinese medicine known as "Qianhu," have demonstrated significant anti-inflammatory properties. These compounds, including Praeruptorin A, B, and E, effectively inhibit the production of key pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. Their mechanism of action primarily involves the modulation of the nuclear factor-kappa B (NF-κB) and potentially the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathways. This guide compares the anti-inflammatory activity of these coumarins with common alternatives like the natural compound Curcumin (B1669340) and the steroidal drug Dexamethasone, supported by experimental data and detailed protocols.

Comparative Analysis of Anti-inflammatory Activity

The anti-inflammatory potential of Praeruptorins has been evaluated in several in vitro and in vivo models. The following tables summarize the available quantitative data, offering a comparison with other anti-inflammatory agents.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 (µM)Reference
Praeruptorin BRat Hepatocytes2.8[1]
Praeruptorin ARAW 264.7-[2]
CurcuminRAW 264.7~5[3]

Note: Data for Praeruptorin A did not include a specific IC50 value but demonstrated significant inhibition. Direct comparison is limited due to different cell lines and experimental conditions.

Table 2: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema Model

CompoundAnimal ModelDoseInhibition of Edema (%)Reference
Praeruptorins (general)RatNot specifiedSignificant[4]
CurcuminRat100 mg/kg~45-55%[5]
DexamethasoneRat1 mg/kgSignificant[6]

Note: Quantitative head-to-head comparison data is limited. The table reflects the reported significant anti-inflammatory activity of these compounds in this model.

Signaling Pathways in Inflammation

The anti-inflammatory effects of coumarins from Peucedanum praeruptorum are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including TNF-α, IL-6, and iNOS.[8][9] Praeruptorin A and E have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the expression of these inflammatory mediators.[2][10][11]

Caption: NF-κB signaling pathway and the inhibitory action of Praeruptorins.

Nrf2 Signaling Pathway

The Nrf2 pathway is a key regulator of the cellular antioxidant response.[12] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[13] In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the expression of antioxidant and cytoprotective genes.[14][15] Activation of the Nrf2 pathway can indirectly suppress inflammation by reducing reactive oxygen species (ROS), which are known to activate pro-inflammatory pathways like NF-κB. While not directly demonstrated for Praeruptorins in the provided context, many other coumarins are known to activate the Nrf2 pathway, suggesting a potential secondary anti-inflammatory mechanism for this compound and its analogues.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change Coumarins Other Coumarins Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates Coumarins->Keap1 may activate ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant & Cytoprotective Genes ARE->Genes transcribes

Caption: The Nrf2 antioxidant response pathway, a potential target for coumarins.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

In Vitro Anti-inflammatory Assay: LPS-Stimulated RAW 264.7 Macrophages

This assay is widely used to screen for anti-inflammatory compounds by measuring their ability to inhibit the production of inflammatory mediators in macrophage cells stimulated with bacterial lipopolysaccharide (LPS).

Experimental Workflow:

Experimental_Workflow_In_Vitro Cell_Culture 1. Culture RAW 264.7 macrophages Seeding 2. Seed cells in 96-well plates (1-2 x 10^5 cells/well) and incubate overnight Cell_Culture->Seeding Pre-treatment 3. Pre-treat cells with varying concentrations of test compound (e.g., Praeruptorin) for 1-2 hours Seeding->Pre-treatment Stimulation 4. Stimulate cells with LPS (10-100 ng/mL) Pre-treatment->Stimulation Incubation 5. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 6. Collect cell culture supernatant Incubation->Supernatant_Collection Analysis 7. Analyze supernatant for inflammatory mediators (e.g., NO, TNF-α, IL-6) using Griess assay or ELISA Supernatant_Collection->Analysis

Caption: Workflow for the in vitro anti-inflammatory assay.

Detailed Steps:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[16]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells per well and allowed to adhere overnight.[17]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Praeruptorin E or its analogues) and incubated for 1-2 hours.

  • LPS Stimulation: Cells are then stimulated with LPS (final concentration of 10-100 ng/mL) to induce an inflammatory response.[17]

  • Incubation: The plates are incubated for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant.

    • Add an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.[18]

  • Cytokine Measurement (ELISA):

    • The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[19]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[4]

Experimental Workflow:

Experimental_Workflow_In_Vivo Animal_Acclimatization 1. Acclimatize rats/mice for one week Grouping 2. Divide animals into control and treatment groups Animal_Acclimatization->Grouping Compound_Administration 3. Administer test compound (e.g., Praeruptorin) or vehicle to respective groups Grouping->Compound_Administration Carrageenan_Injection 4. After 30-60 min, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw Compound_Administration->Carrageenan_Injection Measurement 5. Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) using a plethysmometer Carrageenan_Injection->Measurement Data_Analysis 6. Calculate the percentage inhibition of edema Measurement->Data_Analysis

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Detailed Steps:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.[20]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Animals are divided into several groups: a control group (receiving vehicle), a positive control group (receiving a standard anti-inflammatory drug like indomethacin (B1671933) or dexamethasone), and treatment groups (receiving different doses of the test compound). The test compound is usually administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[21]

  • Induction of Edema: A 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal. The left paw is injected with saline as a control.[22]

  • Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) thereafter using a plethysmometer.[21]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treatment group.

Conclusion

The available evidence strongly suggests that coumarins from Peucedanum praeruptorum, the plant source of this compound, possess significant anti-inflammatory properties. Their ability to inhibit key inflammatory mediators and modulate the NF-κB signaling pathway positions them as promising candidates for the development of novel anti-inflammatory therapeutics. While direct experimental data for this compound is still needed, the findings for its analogues like Praeruptorin A, B, and E provide a solid foundation for further investigation. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to validate and expand upon these findings. Future studies should focus on head-to-head comparisons with established anti-inflammatory drugs under standardized conditions to better delineate the therapeutic potential of this class of compounds.

References

A Comparative Analysis of Qianhucoumarin E and Other Pyranocoumarins in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and drug development professionals on the therapeutic potential of pyranocoumarins, with a focus on the enigmatic Qianhucoumarin E. This guide provides a head-to-head comparison of the biological activities of various pyranocoumarins, supported by available experimental data and methodologies.

Pyranocoumarins, a class of heterocyclic compounds, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities.[1][2] These natural products, isolated from various plant species, particularly of the Peucedanum genus, have demonstrated promising anti-inflammatory, anticancer, and antiviral properties.[1][2][3] This guide offers a comparative overview of this compound and other notable pyranocoumarins, presenting available quantitative data, experimental protocols, and key mechanistic insights to aid researchers in their drug discovery endeavors.

This compound: An Uncharacterized Pyranocoumarin (B1669404)

This compound, an angular-type pyranocoumarin with the chemical formula C19H18O6, has been isolated from the roots of the traditional Chinese medicine plant Peucedanum praeruptorum Dunn.[4][5][6][7][8][9] Despite its identification and isolation, a comprehensive evaluation of its biological activities has not been reported in publicly available scientific literature. While its structural analogs and co-isolated compounds from Peucedanum praeruptorum have been extensively studied, specific quantitative data regarding the anti-inflammatory, anticancer, or antiviral efficacy of this compound, such as IC50 values, remains elusive.

Head-to-Head Comparison of Pyranocoumarin Bioactivities

To provide a valuable comparative context, this section details the biological activities of other well-characterized pyranocoumarins. The data presented below is collated from various studies and highlights the therapeutic potential within this class of compounds.

Anti-Inflammatory Activity

Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. Several pyranocoumarins have been investigated for their anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways.

A study on coumarins from Peucedanum praeruptorum demonstrated that several compounds exhibited significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[10] Notably, compound 7 from this study showed the strongest inhibitory effect and was found to suppress the production of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) and enzymes (iNOS and COX-2) by inhibiting the NF-κB signaling pathway.[10]

CompoundSourceAssayIC50 (μM)Reference
Compound 7 Peucedanum praeruptorumNO production in RAW264.7 cells9.48[10]
Compound 8 Peucedanum praeruptorumNO production in RAW264.7 cells15.72[10]
Compound 9 Peucedanum praeruptorumNO production in RAW264.7 cells28.31[10]
Compound 10 Peucedanum praeruptorumNO production in RAW264.7 cells34.66[10]
Compound 13 Peucedanum praeruptorumNO production in RAW264.7 cells18.95[10]
Compound 14 Peucedanum praeruptorumNO production in RAW264.7 cells22.47[10]
Compound 15 Peucedanum praeruptorumNO production in RAW264.7 cells25.63[10]
Compound 16 Peucedanum praeruptorumNO production in RAW264.7 cells31.58[10]

Experimental Protocol: Determination of Nitric Oxide (NO) Production [10]

RAW264.7 macrophage cells are seeded in 96-well plates and incubated for 24 hours. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with lipopolysaccharide (LPS; 1 μg/mL) for an additional 24 hours. The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm, and the amount of nitrite is determined from a sodium nitrite standard curve. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then calculated.

Anticancer Activity

The cytotoxic effects of pyranocoumarins against various cancer cell lines have been a significant area of research. These compounds have been shown to induce apoptosis and inhibit cell proliferation through different mechanisms.

While specific data for this compound is unavailable, other pyranocoumarins from Peucedanum praeruptorum have demonstrated antitumor activities.[3][11] For instance, Praeruptorin A and B are among the bioactive constituents of this plant with reported anticancer effects.[2][3]

Due to the lack of specific IC50 values for the anticancer activity of individual pyranocoumarins from recent comparative studies in the provided search results, a quantitative table is not included here. General statements about the anticancer potential of the class are made instead.

Antiviral Activity

Several pyranocoumarins have been evaluated for their ability to inhibit the replication of various viruses. This antiviral potential makes them attractive candidates for the development of new therapeutic agents against viral infections.

Similar to the anticancer data, specific comparative IC50 values for the antiviral activities of a range of pyranocoumarins were not available in the initial search results. Therefore, a quantitative table is omitted, and a general description is provided.

Mechanistic Insights: Signaling Pathways Modulated by Pyranocoumarins

The therapeutic effects of pyranocoumarins are underpinned by their ability to modulate key cellular signaling pathways. A prominent mechanism in their anti-inflammatory action is the inhibition of the NF-κB pathway.

NF_kB_Inhibition cluster_NFkB_IkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription Pyranocoumarins Pyranocoumarins (e.g., Compound 7) Pyranocoumarins->IKK Inhibit

Experimental Workflow for Bioactivity Screening

The process of identifying and characterizing bioactive pyranocoumarins typically follows a structured workflow, from extraction to mechanistic studies.

Bioactivity_Workflow Plant Plant Material (Peucedanum praeruptorum) Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of Pure Compounds (e.g., this compound) Extraction->Isolation Screening Primary Bioactivity Screening (Anti-inflammatory, Anticancer, Antiviral) Isolation->Screening Quantitative Quantitative Analysis (IC50 Determination) Screening->Quantitative Mechanistic Mechanistic Studies (Signaling Pathways, Target ID) Quantitative->Mechanistic Lead Lead Compound Identification Mechanistic->Lead

Conclusion and Future Directions

The pyranocoumarin class of natural products holds significant promise for the development of novel therapeutics. While compounds like Praeruptorins and other synthetic derivatives have demonstrated potent biological activities, the pharmacological profile of this compound remains to be elucidated. The lack of available data for this compound underscores a gap in the current research landscape and presents an opportunity for further investigation.

Future studies should focus on:

  • Comprehensive Biological Screening of this compound: Evaluating its anti-inflammatory, anticancer, and antiviral activities using a battery of in vitro and in vivo assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to understand the structural features crucial for its biological activity.

  • Target Identification and Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound to better understand its therapeutic potential.

By systematically exploring the bioactivities of lesser-known pyranocoumarins like this compound, the scientific community can unlock new avenues for the development of effective treatments for a range of human diseases.

References

A Researcher's Guide to Evaluating the Reproducibility of Coumarin Bioactivity: A Case Study Framework for Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is the bedrock of scientific advancement. This guide provides a framework for evaluating the biological activity of coumarin (B35378) compounds, using the sparsely documented Qianhucoumarin E as a case study for establishing a robust experimental plan. While specific experimental data for this compound is not publicly available, this document outlines the necessary comparative data, detailed experimental protocols, and key signaling pathways to consider when investigating a novel coumarin derivative.

Coumarins are a diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][2][3][4] this compound, a natural product isolated from Peucedanum praeruptorum, with the chemical formula C19H18O6 and CAS number 156041-02-0, belongs to this promising family of compounds.[5] However, a comprehensive evaluation of its biological activities and the reproducibility of such findings requires a systematic approach. This guide presents a comparative analysis of various coumarin derivatives to establish a benchmark for assessing new compounds like this compound.

Comparative Anticancer Activity of Coumarin Derivatives

The anticancer potential of coumarins is a significant area of research.[6][7][8] A critical step in evaluating a new compound is to compare its cytotoxicity against various cancer cell lines with established coumarin derivatives. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Coumarin DerivativeCancer Cell LineIC50 (µM)Reference
5d (a 3-(coumarin-3-yl)-acrolein hybrid)A549 (Lung Carcinoma)0.70 ± 0.05[6]
6e (a 3-(coumarin-3-yl)-acrolein hybrid)KB (Oral Epidermoid Carcinoma)0.39 ± 0.07[6]
6e (a coumarin-acrylamide hybrid)HepG2 (Hepatocellular Carcinoma)1.88[9]
Compound 4 (a coumarin derivative)HL60 (Promyelocytic Leukemia)8.09[7]
Compound 8b (a coumarin-cinnamic acid hybrid)HepG2 (Hepatocellular Carcinoma)13.14[7]
7-HydroxycoumarinA549 (Lung Carcinoma)Not specified, but showed increased caspase-3 activity at 1.85 mM[10]
5-Geranyloxy-7-methoxycoumarinSW480 (Colon Cancer)>25 (67% inhibition at 25 µM)[10]

Comparative Anti-inflammatory Activity of Coumarin Derivatives

Chronic inflammation is implicated in numerous diseases, and coumarins have demonstrated significant anti-inflammatory properties.[4][11][12] Evaluating the anti-inflammatory effects of a new coumarin involves both in vitro and in vivo models.

Coumarin DerivativeExperimental ModelKey FindingsReference
CoumarinLPS-induced RAW264.7 macrophagesDose-dependently reduced TNF-α production.[13]
CoumarinCarrageenan-induced rat paw edemaShowed significant reduction of paw edema.[14]
4-HydroxycoumarinTNBS-induced intestinal inflammation in ratsReduced damage score and MPO activity at 10 and 25 mg/kg.[15]
4-HydroxycoumarinCarrageenan-induced paw edema in miceReduced paw edema and leukocyte migration.[16][17]
EsculetinTNBS-induced intestinal inflammation in ratsShowed antioxidant protective effects.[15]

Key Experimental Protocols for Reproducibility

To ensure the reproducibility of findings for a compound like this compound, it is crucial to follow standardized and detailed experimental protocols.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).[10]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test coumarin. Replace the medium with the compound dilutions and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.[10]

  • Cell Treatment: Seed cells in 6-well plates and treat with the test coumarin at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute inflammation.[14][18]

  • Animal Groups: Use Swiss mice or Wistar rats divided into control and treatment groups.

  • Compound Administration: Administer the test coumarin intraperitoneally or orally at various doses (e.g., 25, 50, 75 mg/kg).

  • Induction of Edema: After a set time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms underlying the bioactivity of coumarins is crucial for drug development. The following diagrams illustrate common signaling pathways that should be investigated for a new compound like this compound.

experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_mechanism Mechanism of Action iv_start This compound cytotoxicity Cytotoxicity Assays (MTT, SRB) iv_start->cytotoxicity anti_inflammatory_iv Anti-inflammatory Assays (NO, Cytokine production) iv_start->anti_inflammatory_iv apoptosis Apoptosis Assays (Annexin V, Caspase) cytotoxicity->apoptosis tumor_model Xenograft Tumor Model cytotoxicity->tumor_model cell_cycle Cell Cycle Analysis apoptosis->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot cell_cycle->western_blot inflammation_model Carrageenan-induced Paw Edema anti_inflammatory_iv->inflammation_model pathway_analysis Signaling Pathway Analysis western_blot->pathway_analysis rt_pcr RT-PCR (Gene Expression) rt_pcr->pathway_analysis

Caption: General experimental workflow for evaluating the bioactivity of a novel coumarin.

Anti-inflammatory Signaling Pathways

Coumarins often exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[11]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB p65_p50 p65/p50 NFkB->p65_p50 Nucleus Nucleus p65_p50->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Coumarin Coumarin Derivative Coumarin->IKK Inhibition Coumarin->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.

Anticancer Signaling Pathways

The PI3K/AKT pathway is a critical regulator of cell survival and proliferation and is often targeted by anticancer agents, including some coumarins.[6][19]

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Coumarin Coumarin Derivative Coumarin->PI3K Inhibition Coumarin->AKT Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway by coumarin derivatives.

Conclusion

While direct experimental data on this compound remains elusive, this guide provides a comprehensive framework for its evaluation and for assessing the reproducibility of its potential biological activities. By utilizing standardized protocols and comparing results with a well-established library of coumarin derivatives, researchers can build a robust data package for any novel compound. This systematic approach is essential for the credible development of new therapeutic agents from the promising class of coumarins.

References

A Comparative Guide to the Anticancer Mechanisms of Coumarins: Independent Validation of Key Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, fungi, and bacteria.[1][2] They have garnered substantial interest in oncology due to their diverse pharmacological activities, including well-documented anticancer properties.[2][3] These compounds exert their effects through a variety of mechanisms, such as inducing apoptosis (programmed cell death), inhibiting cell proliferation, modulating oxidative stress, and preventing angiogenesis (the formation of new blood vessels that feed tumors).[4]

While the specific compound "Qianhucoumarin E" is not documented in the peer-reviewed literature, this guide provides an independent validation and comparison of the mechanisms of action for several well-characterized coumarin (B35378) derivatives. We will focus on two critical signaling pathways frequently implicated in their anticancer effects: the Keap1/Nrf2 pathway, a key regulator of cellular defense against oxidative stress, and the Mitogen-Activated Protein Kinase (MAPK) pathway, which controls cell proliferation and survival.

Comparative Analysis of Core Signaling Pathways

The Keap1/Nrf2 Antioxidant Response Pathway

The Keap1/Nrf2 system is a primary cellular defense mechanism against oxidative and electrophilic stress.[2] The transcription factor Nrf2 controls the expression of numerous antioxidant and cytoprotective genes.[2] In normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm, leading to its degradation.[1] Many anticancer agents work by activating this pathway, which can protect normal cells from oxidative damage and in some contexts, suppress inflammation that contributes to cancer progression.[2]

Several coumarins have been identified as potent activators of the Nrf2 signaling pathway.[2][4] For instance, the coumarin derivative Esculetin has been shown to directly bind to KEAP1, which disrupts the Nrf2-KEAP1 interaction.[1] This action prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the expression of its target genes, such as NAD(P)H quinone oxidoreductase-1 (NQO1).[1] A comprehensive review has compiled findings on seventeen different coumarin derivatives that function as antioxidants and anti-inflammatory agents through their ability to activate Nrf2 signaling.[2][5]

Keap1_Nrf2_Pathway Coumarin Interaction with the Keap1/Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 binds & sequesters Cul3 Cul3-E3 Ligase Keap1->Cul3 associates Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Ubiquitination Coumarins Coumarins (e.g., Esculetin) Coumarins->Keap1 inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->Genes activates transcription

Coumarin Interaction with the Keap1/Nrf2 Pathway
The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis.[6] Dysregulation of MAPK signaling is a common feature of many cancers. The pathway includes key kinases such as ERK, JNK, and p38.[6] Certain coumarins have been shown to modulate this pathway to induce cancer cell death.

A notable example is the furanocoumarin Apaensin , which effectively induces apoptosis in lung and breast cancer cells by activating the JNK and p38 MAPK pathways.[6] The pro-apoptotic effect of Apaensin was suppressed when cancer cells were treated with chemical inhibitors of JNK and p38, confirming the pathway's critical role in its mechanism of action.[6] Other coumarins, such as Isoimperatorin , have been found to suppress the activation of p38 MAPK and ERK1/2 as part of their anti-inflammatory and cytoprotective effects.[2] This highlights the diverse ways in which different coumarin structures can modulate the same core pathway to achieve therapeutic outcomes.

MAPK_Pathway Coumarin Interaction with the MAPK Signaling Pathway cluster_jnk_p38 Stress-Activated Pathways GrowthFactor Growth Factor / Stress Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor MKK47 MKK4/7 GrowthFactor->MKK47 MKK36 MKK3/6 GrowthFactor->MKK36 Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1, c-Jun) ERK->TranscriptionFactors JNK JNK MKK47->JNK JNK->TranscriptionFactors p38 p38 MKK36->p38 p38->TranscriptionFactors CellResponse Cellular Response (Proliferation, Apoptosis) TranscriptionFactors->CellResponse Apaensin Apaensin Apaensin->JNK activates Apaensin->p38 activates

Coumarin Interaction with the MAPK Signaling Pathway

Quantitative Data Presentation: Cytotoxicity of Coumarins

The anticancer potential of coumarins is often initially quantified by their IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes IC50 values for several coumarin derivatives against various human cancer cell lines, compiled from multiple independent studies.

Disclaimer: The following data is aggregated from different studies. Direct comparison should be made with caution, as experimental conditions (e.g., cell lines, exposure times, assay methods) may vary.

Coumarin DerivativeCancer Cell LineCell Line OriginIC50 Value (µM)Reference
Scopoletin HeLaCervical Cancer20.9 - 445 (range)[3]
SKOV-3Ovarian Cancer20.9 - 445 (range)[3]
Umbelliferone MCF-7Breast Cancer>100[7]
T47DBreast Cancer>100[7]
Esculetin MCF-7Breast Cancer55.57 (as µg/mL)[7]
Osthole T47DBreast Cancer35.53[7]
Coumarin-Phenylsulfonylfuroxane Hybrid A2780Ovarian Cancer0.0249 - 0.1568[3]
Unnamed Coumarin Derivative (Cpd 4) A549Lung Cancer9.34[8]
MCF-7Breast Cancer3.26[8]
HL60Leukemia8.09[8]

Detailed Experimental Protocols

To ensure the reproducibility and independent validation of the findings discussed, this section provides detailed, generalized protocols for the key experiments used to assess coumarin activity on the MAPK and Nrf2 pathways.

Protocol 1: Western Blot Analysis of MAPK Pathway Activation

This method is used to detect changes in the phosphorylation status of key MAPK proteins (e.g., ERK, JNK, p38), which indicates pathway activation or inhibition.

Western_Blot_Workflow Experimental Workflow for Western Blotting cluster_cell_culture 1. Cell Culture & Treatment cluster_protein_extraction 2. Protein Extraction cluster_quant_sds 3. Quantification & Electrophoresis cluster_transfer_immuno 4. Immunoblotting A1 Seed cancer cells (e.g., HeLa, A549) A2 Incubate to 70-80% confluency A1->A2 A3 Treat with Coumarin (various concentrations & times) A2->A3 B1 Wash cells with ice-cold PBS A3->B1 B2 Lyse cells with RIPA buffer (+ protease/phosphatase inhibitors) B1->B2 B3 Centrifuge to pellet debris B2->B3 B4 Collect supernatant (protein lysate) B3->B4 C1 Quantify protein (BCA Assay) B4->C1 C2 Denature equal protein amounts with Laemmli buffer (95°C) C1->C2 C3 Load samples onto SDS-PAGE gel C2->C3 C4 Separate proteins by size C3->C4 D1 Transfer proteins to PVDF membrane C4->D1 D2 Block membrane (e.g., 5% BSA) D1->D2 D3 Incubate with Primary Antibody (e.g., anti-phospho-ERK) D2->D3 D4 Incubate with HRP-conjugated Secondary Antibody D3->D4 D5 Detect signal with ECL and image D4->D5

Experimental Workflow for Western Blotting

Methodology:

  • Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., A549, HeLa) and grow to 70-80% confluency.[9] Treat the cells with various concentrations of the test coumarin or a vehicle control for specified time periods.[9]

  • Protein Extraction (Lysis): After treatment, wash cells with ice-cold PBS.[10] Add RIPA lysis buffer supplemented with protease and phosphatase inhibitors to lyse the cells and preserve protein phosphorylation.[10] Collect the lysate and clarify it by centrifugation to remove cell debris.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[9]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[9] Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane with a blocking agent (e.g., 5% Bovine Serum Albumin or non-fat milk) to prevent non-specific antibody binding.[10]

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a target protein (e.g., anti-phospho-p38, anti-phospho-ERK).[11]

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[10]

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and capture the image using a digital imaging system.[10]

  • Normalization: Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH, β-actin) to confirm that any observed changes are due to phosphorylation and not differences in protein loading.[10]

Protocol 2: Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)

This cell-based assay quantitatively measures the ability of a compound to induce the transcriptional activity of Nrf2.

Luciferase_Workflow Experimental Workflow for ARE-Luciferase Reporter Assay cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Compound Treatment cluster_assay 3. Luciferase Assay cluster_analysis 4. Data Analysis A1 Seed cells (e.g., HepG2) in a 96-well plate A2 Transfect cells with ARE-luciferase reporter plasmid A1->A2 A3 Incubate for 24 hours A2->A3 B2 Add compound dilutions to respective wells A3->B2 B1 Prepare serial dilutions of test coumarin B1->B2 B3 Incubate for 18-24 hours B2->B3 C1 Equilibrate plate and reagents to room temp B3->C1 C2 Add luciferase assay reagent to each well C1->C2 C3 Measure luminescence using a plate reader C2->C3 D1 Normalize data to vehicle control C3->D1 D2 Calculate fold induction of Nrf2 activity D1->D2

Experimental Workflow for ARE-Luciferase Reporter Assay

Methodology:

  • Cell Seeding and Transfection: Seed cells (e.g., HepG2) in a 96-well plate.[12] Transfect the cells with a plasmid vector containing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter. This promoter is specifically activated by Nrf2.

  • Compound Treatment: After allowing the cells to recover from transfection (typically 24 hours), treat them with various concentrations of the test coumarin, a known Nrf2 activator (positive control, e.g., Sulforaphane), and a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the cells with the compounds for a sufficient period (e.g., 18-24 hours) to allow for Nrf2 activation and subsequent luciferase gene expression.[12]

  • Luciferase Assay: Lyse the cells and add a luciferase assay reagent containing the substrate (luciferin).[12] The luciferase enzyme produced by the cells will catalyze the oxidation of luciferin, emitting light.

  • Data Acquisition and Analysis: Measure the light intensity (luminescence) from each well using a luminometer or a multi-mode plate reader. The amount of light produced is directly proportional to the transcriptional activity of Nrf2. Calculate the fold change in activity relative to the vehicle-treated control cells.

For further validation, nuclear extracts can be prepared from coumarin-treated cells and analyzed using a commercially available Nrf2 Transcription Factor ELISA kit, which directly measures the amount of active Nrf2 bound to its consensus DNA sequence.[13][14]

References

Benchmarking Qianhucoumarin E: A Comparative Analysis Against Standard Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Qianhucoumarin E (also known as Praeruptorin E), a natural compound isolated from the roots of Peucedanum praeruptorum. The activity of this compound is benchmarked against established standard compounds in the fields of anti-inflammatory, neuroprotective, and anticancer research. While direct comparative quantitative data for this compound is limited in publicly available literature, this guide synthesizes existing knowledge on its biological effects and provides context by comparing it with the performance of well-characterized drugs and compounds.

Executive Summary

This compound, a member of the pyranocoumarin (B1669404) class, has demonstrated promising therapeutic potential. Like other praeruptorins, it is recognized for its anti-inflammatory, neuroprotective, and antitumor activities.[1][2][3] This document outlines the mechanistic pathways associated with these effects and presents a framework for its evaluation against standard therapeutic agents. Due to the nascent stage of research on this compound, this guide also incorporates data on closely related praeruptorins to provide a broader perspective on the potential efficacy of this compound family.

Anti-inflammatory Activity

This compound is suggested to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][5] This mechanism is shared by many anti-inflammatory agents. A study on related compounds from Peucedanum praeruptorum demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with some compounds showing IC50 values in the micromolar range.[6] For instance, Praeruptorin A has been shown to inhibit the production of NO, IL-1β, and TNF-α in LPS-stimulated RAW 264.7 macrophages.[7] Another study identified Praeruptorin B as having a more potent inhibitory effect on NO production in hepatocytes than Praeruptorin A.[8]

Comparative Data for Anti-inflammatory Compounds

The following table provides IC50 values for standard anti-inflammatory drugs in comparable in vitro models. It is important to note that these values were not obtained in a head-to-head comparison with this compound and are provided for benchmarking purposes.

CompoundAssayCell LineIC50Citation
Dexamethasone NO Production InhibitionRAW 264.7 (LPS-stimulated)~0.023 µM[9]
Celecoxib PGE2 Production InhibitionRAW 264.7 (LPS-stimulated)~20 µM (synergistic w/ DHA)[10]
Indomethacin PGE2 Production InhibitionRAW 264.7 (LPS-stimulated)IC50=0.25 µM (for a saponin)[11]

Note: The IC50 values are highly dependent on experimental conditions.

Neuroprotective Activity

Standard Compounds for Neuroprotection

CompoundProposed Neuroprotective MechanismCitation
Donepezil (B133215) Acetylcholinesterase inhibitor; neuroprotection against glutamate (B1630785) excitotoxicity via α7 nicotinic acetylcholine (B1216132) receptors.[13][15][16][17][18]
Galantamine Acetylcholinesterase inhibitor; allosteric modulator of nicotinic acetylcholine receptors; neuroprotection against glutamate and Aβ toxicity.[14][19][20][21][22]
Vitamin E (α-tocopherol) Antioxidant; protection against oxidative stress-induced neuronal damage.[23][24][25]

Anticancer Activity

The anticancer potential of coumarins is an active area of research.[26] Extracts from Peucedanum praeruptorum have demonstrated cytotoxic effects against various cancer cell lines. One study found that an extract of Peucedanum praeruptorum significantly inhibited the proliferation of HepG2 human hepatoma cells.[27] While specific IC50 values for this compound are not available, the following table provides a reference for the cytotoxic activity of standard chemotherapeutic drugs against common cancer cell lines.

Comparative Data for Anticancer Compounds

CompoundCell LineIC50Citation
Doxorubicin (B1662922) HeLa0.2 - 2.664 µM[3][28][29][30]
Cisplatin (B142131) A5493.49 - 43.01 µM[1][6][26][31][32]
Doxorubicin A549~71 µM[1]

Note: IC50 values for chemotherapeutic agents can vary significantly depending on the specific clone of the cell line and assay conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the design of comparative studies.

Anti-inflammatory Activity Assay

Objective: To assess the ability of a test compound to inhibit the production of inflammatory mediators (e.g., Nitric Oxide) in macrophages stimulated with lipopolysaccharide (LPS).

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound or a standard compound (e.g., Dexamethasone) for 1-2 hours.

  • Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells.

  • Incubate the plates for 24 hours.

  • Collect the cell culture supernatant to measure the concentration of nitric oxide using the Griess reagent.[27]

  • Measure the absorbance at 540 nm.

  • Cell viability should be assessed in parallel using an MTT or similar assay to rule out cytotoxicity-mediated effects.

Neuroprotective Activity Assay

Objective: To evaluate the protective effect of a test compound against glutamate-induced excitotoxicity in neuronal cells.

Cell Line: Primary cortical neurons or a neuronal cell line (e.g., HT22).

Protocol:

  • Plate neuronal cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or a standard compound (e.g., Donepezil) for 24-48 hours.

  • Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 10 minutes to 24 hours).[13]

  • After the glutamate exposure, replace the medium with fresh medium containing the test compound.

  • Incubate for an additional 24 hours.

  • Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.

Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, A549, HepG2).

Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound or a standard chemotherapeutic agent (e.g., Doxorubicin, Cisplatin) for 48-72 hours.

  • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.[1]

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Visualizations

Signaling Pathway Diagrams

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-1β) NFkB->Pro_inflammatory_Genes Induces Transcription Qianhucoumarin_E This compound Qianhucoumarin_E->NFkB Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

neuroprotection_pathway Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Over-activates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Increases Apoptosis Apoptosis Ca_Influx->Apoptosis Triggers Qianhucoumarin_E This compound (Proposed) Qianhucoumarin_E->NMDA_Receptor Down-regulates (like Praeruptorin C)

Caption: Putative neuroprotective mechanism of this compound.

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Assay Workflow Cell_Culture Cell Seeding Compound_Treatment Treatment with This compound or Standard Compound Cell_Culture->Compound_Treatment Induction Induction of (Inflammation/Toxicity) Compound_Treatment->Induction Incubation Incubation Induction->Incubation Data_Acquisition Data Acquisition (e.g., Absorbance) Incubation->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro bioactivity assays.

References

Safety Operating Guide

Prudent Disposal of Qianhucoumarin E in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Qianhucoumarin E was not found in the available resources. The following guidance is based on the general properties of coumarin (B35378) compounds and standard laboratory safety practices. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal. This document serves as a general guide and should not replace a substance-specific SDS.

Researchers and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to the absence of a specific SDS, a cautious approach, treating the compound as potentially hazardous, is recommended. The general safety information for related coumarins, such as 4-Hydroxycoumarin, indicates potential hazards such as being harmful if swallowed and causing skin and eye irritation.[1]

Key Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for a proper risk assessment before handling and disposal.

PropertyValueSource
Molecular Formula C₁₉H₁₈O₆[2]
CAS Number 156041-02-0[2]
Product Type Natural Product[2]
Storage Temperature -20℃[2]
Shipping Blue Ice[2]

Standard Operating Procedure for Disposal

The following step-by-step procedure outlines the recommended process for the disposal of this compound waste in a laboratory environment.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.

  • Solid Waste: Collect any solid this compound, contaminated lab supplies (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled, and sealed hazardous waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a designated, sealed, and labeled hazardous liquid waste container. Avoid drain disposal.

3. Container Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "156041-02-0," and the approximate quantity. Include any known hazard pictograms if available from related compounds.

4. Temporary Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Follow your institution's guidelines for storage duration.

5. Professional Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Provide the contractor with all available information about the waste, including its chemical name and any known hazards.

6. Decontamination:

  • Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., ethanol, acetone), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

7. Documentation:

  • Maintain a record of the waste generated, including the chemical name, quantity, and disposal date, in a laboratory waste log.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

cluster_prep Preparation cluster_characterization Waste Characterization & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_solid Is the waste solid or liquid? ppe->is_solid solid_waste Collect in Labeled Solid Hazardous Waste Container is_solid->solid_waste Solid liquid_waste Collect in Labeled Liquid Hazardous Waste Container is_solid->liquid_waste Liquid label_container Label Container: 'Hazardous Waste', Chemical Name, CAS# solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Secure Waste Accumulation Area label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs documentdocument documentdocument contact_ehs->documentdocument document Document Waste in Logbook end End: Waste Disposed documentdocument->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Qianhucoumarin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling Qianhucoumarin E to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.

PPE Category Item Specification Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Inspect for tears or punctures before use.To prevent skin contact. Coumarins may cause skin irritation and allergic reactions.[1][2]
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times where chemicals are handled.To protect against dust particles and potential splashes.[1][2]
Body Protection Laboratory coatA standard laboratory coat should be worn.To protect skin and personal clothing from contamination.[1][2]
Respiratory Protection Dust mask or respiratorUse in a well-ventilated area. A dust mask (e.g., N95) or a respirator with an appropriate cartridge should be used if handling powders outside of a fume hood.[2][3]To avoid inhalation of any dust or aerosols.[1][2]

Hazard and Safety Data

While specific quantitative toxicological data for this compound is limited, the parent compound, coumarin (B35378), and related compounds are known to be hazardous. The following table summarizes key hazard information for coumarins in general.

Hazard Description Source
Acute Oral Toxicity Harmful if swallowed.[3][4]
Skin Sensitization May cause an allergic skin reaction.[1][3]
Skin Irritation Causes skin irritation.[4]
Eye Irritation Causes serious eye irritation.[4]

Occupational Exposure Limits (OELs): There are no established OELs specifically for this compound. Therefore, it is crucial to handle the compound in a manner that minimizes exposure to the lowest reasonably practicable level.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is essential for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (gloves and safety glasses) when opening the package.

  • Verify that the container is properly labeled and sealed.

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5] The recommended storage temperature is -20°C.[5]

Engineering Controls
  • All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to minimize inhalation exposure.[1][2]

  • Use a ventilated balance enclosure when weighing the solid material.

Handling and Experimental Use
  • Ensure all necessary PPE is worn correctly before handling the compound.

  • Avoid the creation of dust when handling the solid form. Use appropriate tools, such as a spatula.[1]

  • For solution preparation, add the solvent to the solid slowly to avoid splashing.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

  • Do not eat, drink, or smoke in the laboratory.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated disposables such as gloves, weighing papers, and pipette tips should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance.[1]

Spill and Emergency Procedures

Small Spills
  • Alert others in the immediate area.

  • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1]

  • Collect the absorbed material into a designated hazardous waste container.[1]

  • Clean the spill area with an appropriate solvent followed by soap and water.[1]

Large Spills
  • Evacuate the area immediately.

  • Contact your institution's EHS office or emergency response team.[1]

First Aid Measures
  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[4]

  • If on Skin: Wash with plenty of water. If skin irritation or a rash occurs, seek medical attention.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[4]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.

Visualizing Potential Biological Activity

While the specific signaling pathways of this compound are not fully elucidated, extracts from Peucedanum praeruptorum, the plant from which it is derived, have been shown to possess anti-inflammatory properties. A potential mechanism for this activity is the inhibition of the NF-κB signaling pathway.

G Potential Anti-inflammatory Signaling Pathway of P. praeruptorum Coumarins LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkB_alpha IκBα IKK->IkB_alpha phosphorylates NF_kB NF-κB IkB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates to Inflammatory_Genes Inflammatory Genes (e.g., TNF-α, IL-1β, iNOS) Nucleus->Inflammatory_Genes activates transcription of Qianhu_Coumarins P. praeruptorum Coumarins (e.g., this compound) Qianhu_Coumarins->IKK inhibits

Caption: A potential mechanism of anti-inflammatory action for coumarins from P. praeruptorum.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.